molecular formula C3H11O7P B104645 1,2,3-Propanetriol, phosphate CAS No. 12040-65-2

1,2,3-Propanetriol, phosphate

Cat. No.: B104645
CAS No.: 12040-65-2
M. Wt: 190.09 g/mol
InChI Key: XYZZKVRWGOWVGO-UHFFFAOYSA-N
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Description

Glycerol-phosphate is a phosphoric acid derivative.

Properties

IUPAC Name

phosphoric acid;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYZZKVRWGOWVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

52007-79-1
Record name Phosphoric acid, polymer with 1,2,3-propanetriol
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DSSTOX Substance ID

DTXSID501033192
Record name 1,2,3-Propanetriol, phosphate
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Molecular Weight

190.09 g/mol
Source PubChem
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CAS No.

12040-65-2, 27082-31-1, 52007-79-1
Record name Glycerophosphate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2,3-Propanetriol, phosphate
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Record name Glycerophosphoric acid
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Record name Polyglycerolphosphate
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Record name 1,2,3-Propanetriol, phosphate
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Record name 1,2,3-Propanetriol, phosphate
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Record name Glycerol dihydrogen phosphate
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Foundational & Exploratory

Navigating the Nomenclature of Glycerol Phosphates: A Technical Guide to 1,2,3-Propanetriol Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In scientific literature, the term "1,2,3-propanetriol phosphate" is chemically accurate but experimentally dangerous due to its ambiguity.[1][2] It refers to the phosphorylated forms of glycerol, but it fails to specify the position of the phosphate group (carbon 1, 2, or 3) or the chirality (L vs. D).

For drug development professionals and researchers, using the wrong isomer can lead to catastrophic experimental failure:

  • Metabolic Assays: Require sn-glycerol-3-phosphate (biologically active).[1][2]

  • Tissue Engineering: Requires ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -glycerophosphate (chemically stable phosphate donor).[1]
    

This guide deconstructs the nomenclature, maps the synonyms to specific applications, and provides self-validating protocols for their use.

Part 1: The Isomer Landscape & Synonyms

The core molecule, glycerol (1,2,3-propanetriol), is achiral.[1] However, phosphorylation introduces structural complexity. You must distinguish between the Alpha (terminal carbon) and Beta (central carbon) forms.

Table 1: The Definitive Synonym Matrix

Use this table to verify vendor catalogs and reagent labels.[2]

Common NameIUPAC / Systematic NameCAS NumberBiological RoleCritical Note
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-Glycerol-3-Phosphate (G3P)
[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate57-03-4 (Generic)17989-41-2 (Specific)Metabolic Intermediate: Glycolysis, Lipid Biosynthesis, G3P Shuttle.[1][3]Active Isomer. Historically called "L-

-glycerophosphate".[1] Avoid "D-glycerol-1-phosphate" despite chemical equivalence to prevent confusion.

-Glycerophosphate (BGP)
1,2,3-Propanetriol, 2-(dihydrogen phosphate)17181-54-3 (Disodium salt)Phosphate Donor: Osteogenic differentiation, phosphatase inhibitor.[1]Non-Metabolic. Used in cell culture media.[4] Thermally stable.[1] Not a substrate for G3P-Dehydrogenase.[1]

-

-Glycerophosphate
Racemic mixture of 1- and 3-phosphates1334-74-3 General Reagent: Buffer component, non-specific phosphate source.[1]Warning: Contains 50% inactive enantiomer. Do not use for enzymatic assays targeting G3P.[1]
The "Alpha" Nomenclature Trap

Older literature often refers to "ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-glycerophosphate."[1] This is a trivial name for phosphorylation at the terminal carbon (C1 or C3).
  • Risk: If you buy generic "ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -glycerophosphate," you often get a racemic mixture (DL) .[1]
    
  • Consequence: In enzymatic assays (e.g., G3P Dehydrogenase), only 50% of your substrate will be recognized, skewing kinetic data.[2] Always specify sn-glycerol-3-phosphate.

Part 2: Biological Mechanisms & Visualization

To understand why synonyms matter, we must visualize the pathways. G3P is a metabolic shuttle; BGP is a mineralizing agent.[1][2]

Diagram 1: The Glycerol-3-Phosphate Shuttle

This pathway relies exclusively on the L-isomer (sn-G3P) .[1] The mitochondrial enzyme (mGPDH) will not recognize


-glycerophosphate.[1]

G3P_Shuttle Figure 1: The Glycerol-3-Phosphate Shuttle (NADH Transport) cluster_cytosol CYTOSOL cluster_mito MITOCHONDRIA (Intermembrane Space) DHAP_cyto DHAP G3P_cyto sn-Glycerol-3-Phosphate (G3P) DHAP_cyto->G3P_cyto NADH -> NAD+ G3P_mito sn-Glycerol-3-Phosphate G3P_cyto->G3P_mito Porin Transport cGPDH c-GPDH (Enzyme) DHAP_mito DHAP G3P_mito->DHAP_mito FAD -> FADH2 DHAP_mito->DHAP_cyto Return to Cytosol mGPDH m-GPDH (FAD-Linked)

Caption: The shuttle mechanism requires specific stereochemistry. c-GPDH converts DHAP to G3P, consuming cytosolic NADH.[1][2][5]

Part 3: Application-Specific Protocols

Protocol A: Osteogenic Differentiation (Tissue Engineering)

Target Molecule: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-Glycerophosphate (BGP)
Synonym Check:  Ensure reagent is labeled "Glycerol-2-phosphate" or "Beta-glycerophosphate disodium salt."[1]

Why BGP? BGP is not an energy substrate. It is hydrolyzed by Alkaline Phosphatase (ALP) expressed by osteoblasts, locally releasing inorganic phosphate (


) to precipitate with calcium as hydroxyapatite.[6] G3P is too unstable and metabolically active for this long-term culture role.[1]

Step-by-Step Workflow:

  • Basal Medium: Prepare DMEM with 10% Fetal Bovine Serum (FBS).[2]

  • Differentiation Cocktail (The "DAG" Mix):

    • D examethasone: 10 - 100 nM (Induces osteogenic gene expression).[1][2]

    • A scorbic Acid (Vitamin C): 50 µg/mL (Essential for collagen hydroxylation).[2]

    • G lycerophosphate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      -isomer): 10 mM .[1]
      
  • Validation:

    • Day 7: Stain for Alkaline Phosphatase (ALP) activity (Pink/Red stain).[2]

    • Day 14-21: Stain for Mineralization using Alizarin Red S (Calcium deposits turn bright red).[1][2]

Protocol B: Enzymatic Assay for G3P (Metabolic Profiling)

Target Molecule: sn-Glycerol-3-Phosphate Synonym Check: Must be CAS 57-03-4 or 17989-41-2.[1][2][7] Do NOT use racemic mixtures.

Principle: G3P is oxidized to DHAP by Glycerol-3-Phosphate Dehydrogenase (GPDH), producing NADH which is measured colorimetrically (450nm) or fluorometrically.[1][2]

Step-by-Step Workflow:

  • Sample Prep: Homogenize tissue in cold PBS. Centrifuge to remove debris.[1][2]

  • Reaction Mix:

    • Assay Buffer (pH 7.4).[2]

    • Enzyme Mix (GPDH).[2]

    • Probe (WST-8 or similar tetrazolium salt).[1][2]

  • Specificity Check:

    • Run a parallel control with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      -glycerophosphate .[1]
      
    • Result: The enzyme should show zero activity with the Beta isomer. This confirms your assay is specific to the metabolic intermediate.[2]

Part 4: Quality Control & Troubleshooting

How do you verify which isomer you have if the label is damaged or ambiguous?

The Periodate Test (Chemical Distinction)[1]
  • Mechanism: Periodate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) cleaves vicinal diols (hydroxyl groups on adjacent carbons).[1]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Glycerophosphate (G3P):  Has vicinal hydroxyls on C1 and C2.[1] Reacts rapidly. 
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Glycerophosphate (BGP):  Phosphate is on C2; hydroxyls are on C1 and C3 (not adjacent).[1] Does NOT react. 
    
-NMR (The Gold Standard)

If you have access to an NMR, this is definitive.[1][2]

  • 
    -GP:  Typically shows a singlet shifted upfield relative to the alpha isomer due to the symmetry of the molecule.[1]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Glycerophosphate:  The chirality and asymmetry result in a distinct chemical shift.[1]
    
Diagram 2: Decision Tree for Reagent Selection

Selection_Tree Figure 2: Reagent Selection Logic for Glycerol Phosphates Start Start: Define Application Metabolism Metabolic Study (Glycolysis/Lipids) Start->Metabolism Tissue Cell Culture (Bone Formation) Start->Tissue G3P Use sn-Glycerol-3-Phosphate (CAS 17989-41-2) Metabolism->G3P BGP Use Beta-Glycerophosphate (CAS 17181-54-3) Tissue->BGP Warning AVOID Racemic DL-alpha-glycerophosphate G3P->Warning

Caption: Logical flow to prevent experimental error. Note the specific CAS numbers for verification.

References

  • PubChem. sn-Glycerol 3-phosphate (CID 439162).[1][7] National Library of Medicine. Available at: [Link][1]

  • Wikipedia. Glycerol 3-phosphate shuttle.[1][3][8] Available at: [Link][1][2][5]

  • Langenbach, F., & Handschel, J. (2013). Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro.[1] Stem Cell Research & Therapy.[1] (Contextualizes the use of Beta-GP in DAG protocols).

  • Sigma-Aldrich (Merck).Product Information: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Glycerophosphate Disodium Salt Hydrate.[1] (Standard reference for cell culture reagents).
    
  • Berg, J.M., Tymoczko, J.L., & Stryer, L. (2002). Biochemistry.[1][7][9][10] 5th edition. Section 18.5: "The Glycerol 3-Phosphate Shuttle."[1] W. H. Freeman.[1][10] (Authoritative source on the shuttle mechanism).

Sources

An In-depth Technical Guide on the Natural Sources and Abundance of 1,2,3-Propanetriol Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2,3-Propanetriol phosphate, more commonly known as glycerol-3-phosphate (G3P), is a pivotal metabolite at the nexus of carbohydrate and lipid metabolism.[1][2][3][4][5][6] Its strategic position as a precursor for glycerolipid and phospholipid synthesis, coupled with its role in the transport of reducing equivalents into mitochondria, underscores its importance in cellular bioenergetics and structural integrity. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and abundance of G3P, tailored for researchers, scientists, and professionals in drug development. We delve into the intricate metabolic pathways that govern its synthesis and degradation, explore its varied abundance across different biological systems, and present detailed methodologies for its accurate quantification. This guide aims to equip the scientific community with the foundational knowledge and practical insights necessary to investigate the multifaceted roles of this critical molecule in health and disease.

Introduction: The Centrality of Glycerol-3-Phosphate in Cellular Metabolism

Glycerol-3-phosphate (G3P) is a phosphorylated three-carbon sugar alcohol that holds a unique and indispensable position in the metabolic landscape of virtually all living organisms.[5][7] It serves as the backbone for the synthesis of all glycerolipids, including triglycerides (TGs) for energy storage and phospholipids that form the structural basis of cellular membranes.[2][5] Beyond its structural role, G3P is a key player in cellular energy production through its involvement in the glycerol-3-phosphate shuttle, a mechanism that facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[1] This dual functionality places G3P at the heart of cellular decisions regarding energy storage versus expenditure and structural biosynthesis.

Deregulation of G3P metabolism has been implicated in a range of pathological conditions, including obesity, type 2 diabetes, and certain types of cancer, making it a molecule of significant interest for therapeutic intervention.[2] Understanding the natural sources, biosynthetic pathways, and cellular abundance of G3P is therefore fundamental for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit.

Natural Sources and Biosynthesis of Glycerol-3-Phosphate

G3P is not typically acquired from the environment but is synthesized intracellularly through several key metabolic pathways. The primary routes for its production are the reduction of a glycolytic intermediate and the phosphorylation of glycerol.

From Glycolysis: The Dihydroxyacetone Phosphate (DHAP) Reduction Pathway

The most direct and widespread pathway for G3P synthesis is the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis.[1][7] This reaction is catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase 1 (GPD1) , which utilizes NADH as a reducing agent.[1]

  • Reaction: DHAP + NADH + H⁺ ⇌ Glycerol-3-Phosphate + NAD⁺

This reversible reaction directly links carbohydrate metabolism to lipid synthesis. When glycolytic flux is high, the increased availability of DHAP can drive the synthesis of G3P, thereby channeling glucose-derived carbons into the formation of glycerolipids.

From Glycerol: The Glycerol Kinase Pathway

In tissues that express the enzyme glycerol kinase (GK) , such as the liver and kidney, G3P can be synthesized directly from glycerol.[5] Glycerol is primarily derived from the hydrolysis of triglycerides in adipose tissue.

  • Reaction: Glycerol + ATP → Glycerol-3-Phosphate + ADP

This pathway is crucial for the reutilization of glycerol and plays a significant role in gluconeogenesis, where G3P can be converted back to DHAP and subsequently to glucose.[5]

Glyceroneogenesis: Synthesis from Non-Carbohydrate Precursors

In a state of low glucose availability, some tissues, particularly adipose tissue and the liver, can synthesize G3P from precursors other than glucose through a pathway known as glyceroneogenesis . This pathway utilizes substrates like pyruvate, lactate, and certain amino acids to generate DHAP, which is then reduced to G3P.

The key regulatory enzyme in this pathway is phosphoenolpyruvate carboxykinase (PEPCK) , which catalyzes the conversion of oxaloacetate to phosphoenolpyruvate.

The Glycerol Shunt: A Lipolysis-Independent Pathway

Recent discoveries have unveiled a "glycerol shunt" pathway where G3P is hydrolyzed to glycerol by the enzyme glycerol-3-phosphate phosphatase (G3PP) .[3] This pathway allows for the direct production of glycerol from glucose-derived G3P, independent of triglyceride breakdown.[2][3] The glycerol produced can then be released from the cell. This shunt is particularly active at high glucose concentrations and is thought to be a mechanism for cells to adapt to metabolic stress.[3]

Biosynthesis of Glycerol-3-Phosphate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP G3P Glycerol-3-Phosphate (G3P) DHAP->G3P GPD1 (NADH -> NAD+) Glycerol Glycerol G3P->Glycerol G3PP Glycerolipids Glycerolipids & Phospholipids G3P->Glycerolipids Acyltransferases Mitochondria Mitochondria (G3P Shuttle) G3P->Mitochondria Glycerol->G3P Glycerol Kinase (ATP -> ADP) Triglycerides Triglycerides Triglycerides->Glycerol Lipolysis Glyceroneogenesis Glyceroneogenesis (Pyruvate, Lactate, etc.) Glyceroneogenesis->DHAP

Figure 1: Key biosynthetic pathways of glycerol-3-phosphate.

Abundance of Glycerol-3-Phosphate in Biological Systems

Biological SystemConditionApproximate ConcentrationReference(s)
Rat Pancreatic Islets (INS-1)High Glucose (~10-16 mM)Sufficient to be a substrate for G3PP[6]
Recombinant C. glutamicumGrowth on glycerol & glucoseVaries with induction[8]
3T3-L1 Adipocytes, Fibroblasts, HeLa CellsLysatesDetectable via fluorometric assay[9]
Rat Liver, 3T3-L1, HeLa LysatesLysatesDetectable via colorimetric assay

Note: The term "sufficient" in the context of being a substrate for G3PP implies that the intracellular concentration of G3P is at or near the Michaelis constant (Km) of the enzyme, which for murine PGP is approximately 1.4 mM.[4] It is crucial to recognize that G3P levels are dynamic and tightly regulated. For instance, in pancreatic β-cells, high glucose levels lead to an increase in G3P, which is a key signal for insulin secretion.[6] Conversely, in adipose tissue during fasting, G3P levels are likely to be lower due to reduced glucose uptake.

Methodologies for the Quantification of Glycerol-3-Phosphate

Accurate quantification of G3P is essential for studying its role in metabolism. Several robust methods are available, each with its own advantages and considerations.

Sample Preparation: A Critical First Step

The accuracy of G3P quantification is highly dependent on the proper collection and processing of biological samples. G3P can be rapidly degraded in extracts at room temperature, necessitating immediate processing or flash-freezing of samples in liquid nitrogen.[10][11]

General Protocol for Tissue and Cell Extraction:

  • Harvesting: Rapidly harvest tissue or cells and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen sample (e.g., 10 mg of tissue or 1 x 10⁶ cells) in an ice-cold extraction buffer.[12][13] The choice of buffer will depend on the downstream analytical method. For enzymatic assays, the assay buffer provided with the kit is typically used. For mass spectrometry-based methods, a solvent mixture like acetonitrile/methanol/water is common.[14]

  • Incubation: Keep the homogenate on ice for a short period (e.g., 10 minutes) to ensure complete cell lysis.[12][13]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 5-15 minutes at 4°C to pellet insoluble material.[10][12][13]

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites including G3P, for subsequent analysis.

Enzymatic Assays: Colorimetric and Fluorometric Detection

Commercially available assay kits provide a straightforward and sensitive method for G3P quantification.[1][7][9][13][15] These assays are based on the enzymatic oxidation of G3P, which leads to the production of an intermediate that reacts with a probe to generate a colorimetric or fluorescent signal.

Principle of the Assay:

G3P is oxidized by glycerol-3-phosphate oxidase, producing DHAP and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to yield a colored or fluorescent product. The intensity of the signal is directly proportional to the amount of G3P in the sample.

Workflow for a Typical Enzymatic Assay:

Workflow of an Enzymatic G3P Assay SamplePrep Sample Preparation (Extraction) ReactionSetup Set up Assay Reaction (Sample + Reaction Mix) SamplePrep->ReactionSetup StandardCurve Prepare G3P Standard Curve StandardCurve->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation Measurement Measure Absorbance (450 nm) or Fluorescence (Ex/Em) Incubation->Measurement Calculation Calculate G3P Concentration Measurement->Calculation

Figure 2: Generalized workflow for enzymatic quantification of G3P.

Mass Spectrometry-Based Methods: High Specificity and Sensitivity

For more comprehensive and highly specific quantification, mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) is the method of choice.

GC-MS is a powerful technique for the analysis of small, volatile molecules. Since G3P is a polar, non-volatile compound, a derivatization step is required to increase its volatility and thermal stability.[16][17][18]

Protocol for GC-MS Analysis of G3P:

  • Extraction: Perform metabolite extraction as described in section 4.1.

  • Drying: The polar extract is dried completely, typically under a stream of nitrogen gas.[10]

  • Derivatization: The dried residue is derivatized, commonly using a two-step process:

    • Methoximation: To protect carbonyl groups, the sample is first treated with methoxyamine hydrochloride in pyridine.[16]

    • Silylation: Active hydrogens on hydroxyl and phosphate groups are replaced with a trimethylsilyl (TMS) group using a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The separation is achieved on a capillary column, and the eluted compounds are detected by the mass spectrometer, often in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10]

LC-MS/MS offers the advantage of analyzing polar metabolites in their native state without the need for derivatization. This technique provides high sensitivity and specificity, making it ideal for complex biological samples.

Methodology for LC-MS/MS Analysis of G3P:

  • Chromatography: Reversed-phase chromatography with an ion-pairing reagent or hydrophilic interaction liquid chromatography (HILIC) can be used to retain and separate G3P from other polar metabolites.[19][20]

  • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of G3P and monitoring for a specific fragment ion, which provides a high degree of specificity.

Relevance in Research and Drug Development

The central role of G3P in metabolism makes the enzymes involved in its synthesis and degradation attractive targets for drug development.

  • Glycerol-3-Phosphate Dehydrogenase (GPDH): Both the cytosolic (GPD1) and mitochondrial (GPD2) isoforms of GPDH are potential targets. Modulating their activity could impact the balance between glycolysis and lipid synthesis, as well as the efficiency of the G3P shuttle.

  • Glycerol Kinase (GK): Inhibition of GK could reduce the utilization of glycerol for G3P synthesis, which may be relevant in conditions of excessive lipolysis.

  • Glycerol-3-Phosphate Phosphatase (G3PP): As a recently discovered enzyme, G3PP presents a novel target.[3][4] Enhancing its activity could potentially reduce intracellular G3P levels, thereby diverting glucose-derived carbons away from lipid synthesis and promoting glycerol release.[6] This could be beneficial in metabolic diseases characterized by excess fat accumulation.[6]

Conclusion

1,2,3-propanetriol phosphate is a metabolite of profound importance, bridging the major pathways of carbohydrate and lipid metabolism. Its synthesis is tightly regulated and originates from key intermediates of glycolysis and from glycerol. While its abundance is dynamic and tissue-specific, robust analytical methods are available for its precise quantification. A thorough understanding of the natural sources, abundance, and metabolic fate of G3P is crucial for researchers and clinicians aiming to unravel the complexities of metabolic diseases and develop novel therapeutic strategies targeting this central metabolic hub.

References

  • Glycerol-3-Phosphate Assay Kit. CliniSciences. [Link]

  • Yaqoob, M., Nabi, A., Hafeez, I., Ali, S. A., & Masoom-Yasinzai, M. (1997). Enzymatic Spectrophotometric Determination of Glycerol-3-Phosphate and Glycerophosphorylcholine. Analytical Letters, 30(1), 1-10. [Link]

  • Fahrmann, J. F., & Grapov, D. (2016). Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. Metabolites, 6(4), 39. [Link]

  • Fahrmann, J., & Grapov, D. (2016). Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. ResearchGate. [Link]

  • Wang, H., Liu, T., & Wu, B. (2019). Developing a High-Throughput Assay for the Integral Membrane Glycerol 3-Phosphate Acyltransferase. Assay and Drug Development Technologies, 17(6), 273-281. [Link]

  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. Bio-protocol, 13(7), e4645. [Link]

  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 13(7), e4645. [Link]

  • Prentki, M., Madiraju, S. R. M., & Jaborska, E. (2026). Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. Endocrine Reviews, 47(1), 93-120. [Link]

  • Jang, C., Chen, Y., & Rabinowitz, J. D. (2018). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Bioanalysis, 10(1), 11-23. [Link]

  • Sample preparation: Metabolite extraction (tutorial 3/5). (2019). EMBL. [Link]

  • Prentki, M., Madiraju, S. R. M., & Jaborska, E. (2025). Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. Endocrine Reviews. [Link]

  • Mugabo, Y., Zhao, C., Tan, J., Ghosh, A., & Prentki, M. (2016). Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes. Proceedings of the National Academy of Sciences, 113(4), E430-E439. [Link]

  • Ivanisevic, J., & Want, E. J. (2019). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 9(12), 302. [Link]

  • Fiehn, O. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]

  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. University of Kentucky. [Link]

  • Jang, C., Chen, Y., & Rabinowitz, J. D. (2019). Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization. Metabolites, 9(4), 63. [Link]

  • Prentki, M., Madiraju, S. R. M., & Jaborska, E. (2025). Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. Endocrine Reviews. [Link]

  • Roessner, U., & Dias, D. A. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 22(10), 1647. [Link]

  • Mugabo, Y., & Prentki, M. (2021). New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism. Frontiers in Endocrinology, 12, 706362. [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]

  • GC Derivatization. Teledyne Tekmar. [Link]

  • Kachroo, A., & Kachroo, P. (2013). The common metabolite glycerol-3-phosphate is a novel regulator of plant defense signaling. Plant Signaling & Behavior, 8(8), e25091. [Link]

  • Wiechert, W., & Nöh, K. (2013). Derivatization methods for GC-MS analysis of metabolites. ResearchGate. [Link]

  • Dunn, W. B., & Ellis, D. I. (2005). The major derivatization steps in metabolic profiling by GC/MS. ResearchGate. [Link]

  • Ivanova, P. T., & Brown, H. A. (2009). Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. Methods in Molecular Biology, 579, 21-45. [Link]

  • Glycerol-3-phosphate (G3P) Fluorometric Assay Kit (E-BC-F081). Elabscience. [Link]

  • Mugabo, Y., & Prentki, M. (2021). New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism. Frontiers in Endocrinology, 12, 706362. [Link]

  • Simultaneous analysis of metabolites using LC/MS/MS (4) - compounds related to central metabolism part 1. GL Sciences. [Link]

  • Rittmann, D., Lindner, S. N., & Wendisch, V. F. (2008). Intracellular glycerol 3-phosphate concentrations of various recombinant C. glutamicum strains during growth on 110 mM glycerol and 55 mM glucose. ResearchGate. [Link]

Sources

Methodological & Application

protocol for enzymatic assay of glycerol-3-phosphate dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Robust Measurement of Glycerol-3-Phosphate Dehydrogenase (G3PDH) Activity

Introduction: The Metabolic Nexus of G3PDH

Glycerol-3-phosphate dehydrogenase (G3PDH; EC 1.1.1.8) is a pivotal enzyme positioned at the crossroads of carbohydrate and lipid metabolism.[1][2] It catalyzes the reversible NAD+/NADH-dependent conversion of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to sn-glycerol-3-phosphate (G3P).[3][4] This function is critical for two primary reasons: it provides the G3P backbone essential for the synthesis of triglycerides and phospholipids, and it participates in the glycerol phosphate shuttle, a mechanism that transfers reducing equivalents from the cytosol to the mitochondria for oxidative phosphorylation.[1][4]

Given its central role, the activity of G3PDH is a key indicator of metabolic status. Notably, its activity increases significantly during the differentiation of progenitor cells into mature adipocytes, making it a cornerstone marker in studies of adipogenesis and lipid biosynthesis.[1][5][6] Consequently, the accurate and reproducible measurement of G3PDH activity is crucial for researchers in metabolic disease, obesity, and drug development.

This guide provides a detailed, field-tested protocol for a spectrophotometric kinetic assay of G3PDH, focusing on the underlying principles, step-by-step execution, and data analysis.

Assay Principle: Monitoring Cofactor Dynamics

The enzymatic activity of G3PDH can be quantified by monitoring the change in the concentration of the nicotinamide adenine dinucleotide cofactor (NADH or NAD+). The most common and direct method measures the G3PDH-catalyzed reduction of DHAP to G3P, which is coupled to the oxidation of NADH to NAD+.

Reaction: Dihydroxyacetone Phosphate (DHAP) + NADH + H⁺ ⇌ sn-Glycerol-3-Phosphate (G3P) + NAD⁺

NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not. Therefore, the rate of the reaction can be determined by measuring the decrease in absorbance at 340 nm over time (ΔA₃₄₀nm/min).[5][7] This rate is directly proportional to the G3PDH activity in the sample under conditions where the enzyme concentration is the rate-limiting factor.

Alternatively, colorimetric methods exist where the reaction intermediate reduces a colorless probe to a product with strong absorbance at wavelengths like 450 nm or 492 nm.[1][4][8][9] While effective, the direct spectrophotometric measurement of NADH oxidation remains a fundamental and widely adopted approach due to its simplicity and reliance on the intrinsic properties of the cofactor.

Experimental Workflow

The following diagram illustrates the core reaction and the principle of detection for the spectrophotometric G3PDH assay.

G3PDH_Assay cluster_reactants Reactants cluster_products Products DHAP Dihydroxyacetone Phosphate (DHAP) G3PDH G3PDH Enzyme (from sample) DHAP->G3PDH NADH NADH NADH->G3PDH Measurement Measure Decrease in Absorbance at 340 nm NADH->Measurement A340 decreases G3P Glycerol-3-Phosphate (G3P) NAD NAD+ G3PDH->G3P Catalyzes G3PDH->NAD Conversion

Caption: Workflow of the G3PDH enzymatic assay.

Quantitative Assay Parameters

This table summarizes the critical quantitative data and conditions for the G3PDH spectrophotometric assay.

ParameterValue / ConditionRationale & Notes
Detection Wavelength 340 nmThis is the specific absorbance maximum for the reduced cofactor, NADH.
Molar Extinction Coefficient (ε) 6.22 mM⁻¹cm⁻¹A constant for NADH at 340 nm used in the Beer-Lambert law to calculate concentration from absorbance.[7]
Optimal pH 7.5 (for DHAP reduction)The pH optimum can vary by enzyme source; for the reverse reaction (G3P oxidation), the optimum is typically higher (pH 9.0).[10][11][12]
Reaction Temperature 25°C - 37°CTemperature should be kept constant throughout the assay. 37°C is common for mammalian enzymes.[10][11]
Michaelis Constant (Km) G3P: ~0.074 mMNAD⁺: ~0.022 mMThese values are for the reverse reaction and can vary.[11] Knowing the Km helps ensure substrate concentrations are saturating.

Protocol: Spectrophotometric Assay of G3PDH Activity

This protocol is optimized for a 96-well microplate format, which is ideal for analyzing multiple samples simultaneously.

Part 1: Reagent and Sample Preparation

A. Required Materials

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm in kinetic mode.

  • 96-well UV-transparent flat-bottom plates.

  • Pipettes and tips.

  • Refrigerated centrifuge.

  • Homogenizer (e.g., Dounce or sonicator).

B. Reagent Preparation

  • Homogenization Buffer (4°C): 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol. Expertise Insight: β-mercaptoethanol is a reducing agent that helps preserve enzyme activity by preventing oxidation of critical cysteine residues.

  • Assay Buffer (Room Temperature): 100 mM Triethanolamine (TEA) buffer, pH 7.5.

  • Substrate Stock (100 mM DHAP): Prepare in ultrapure water and adjust pH to 7.0. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cofactor Stock (10 mM NADH): Prepare fresh in Assay Buffer. Protect from light and keep on ice. Trustworthiness: NADH is unstable, especially in acidic conditions and at room temperature. Fresh preparation is critical for reproducible results.

C. Sample Preparation (Cell or Tissue Lysate)

  • Homogenization: Homogenize cultured cells or tissue samples in 4 volumes of ice-cold Homogenization Buffer.[7] For adherent cells, scrape them into the buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[7]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble cytosolic G3PDH, to a new pre-chilled tube. This is your enzyme sample.

  • Protein Quantification: Determine the total protein concentration of the lysate (e.g., using a Bradford or BCA assay) to normalize enzyme activity later.

  • Sample Dilution: Perform serial dilutions of the enzyme sample with Homogenization Buffer. Authoritative Grounding: It is crucial to find a dilution where the reaction rate is linear over time and proportional to the amount of enzyme added.[6][7] This ensures the assay is measuring true initial velocity (V₀).

Part 2: Assay Execution (96-Well Plate)
  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), positive controls (if available), and several dilutions of each unknown sample.

    • Blank Wells: Add 10 µL of Homogenization Buffer.[7] This corrects for any non-enzymatic degradation of NADH.

    • Sample Wells: Add 10 µL of each diluted enzyme sample.[7]

  • Prepare G3PDH Assay Working Reagent: Prepare a master mix for all reactions immediately before use. For each well, combine the following in a single tube:

    • 78 µL Assay Buffer

    • 10 µL DHAP Stock (for a final concentration of ~10 mM)

    • 2 µL NADH Stock (for a final concentration of ~0.2 mM)

    • Note: These volumes are based on a common protocol and result in a 100 µL final reaction volume.[7] The final concentrations of DHAP and NADH should be well above their Km values to ensure zero-order kinetics with respect to the substrates.

  • Initiate the Reaction: Add 90 µL of the Assay Working Reagent to each well (containing the 10 µL of sample or blank). Mix immediately by gentle pipetting or shaking.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at 340 nm every 30 seconds for a total of 5-10 minutes.[5][7]

Part 3: Data Analysis and Calculation
  • Determine the Rate of Reaction (ΔA₃₄₀/min):

    • Plot absorbance (A₃₄₀) versus time (minutes) for each well.

    • Identify the initial, linear portion of the curve. The slope of this line represents the rate of NADH oxidation (ΔA₃₄₀/min).

    • Subtract the rate of the blank from the rate of each sample to correct for background absorbance changes.

  • Calculate G3PDH Activity:

    • Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity. The formula for activity in Units/mL is: Activity (U/mL) = [(ΔA₃₄₀/min) × Total Volume (mL)] / [ε × Path Length (cm) × Sample Volume (mL)]

    • Where:

      • ΔA₃₄₀/min: The background-corrected rate of absorbance change.

      • Total Volume: The final volume in the well (e.g., 0.1 mL).

      • ε (Molar Extinction Coefficient): 6.22 mM⁻¹cm⁻¹.

      • Path Length: For a standard cuvette, this is 1 cm. For a 96-well plate, this must be determined empirically or calculated based on the volume in the well (a typical value for 100 µL is ~0.29 cm).

      • Sample Volume: The volume of the enzyme sample added to the well (e.g., 0.01 mL).

    • Unit Definition: One unit (U) of G3PDH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified assay conditions.[9][11]

  • Normalize Activity: Express the final activity relative to the protein content of the sample (e.g., in U/mg of total protein) for accurate comparison between different samples.

References

  • 3H Biomedical. (n.d.). Glycerol-3-phosphate Dehydrogenase Assay (GPDH). Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). GPDH Activity Measurement Kit. Retrieved from [Link]

  • Asahi Kasei Pharma Corporation. (n.d.). GLYCEROL-3-PHOSPHATE DEHYDROGENASE [G3PDHⅡ]. Retrieved from [Link]

  • NIPRO. (n.d.). GLYCEROL-3-PHOSPHATE DEHYDROGENASE (G3PDH). Retrieved from [Link]

  • Takara Bio Inc. (n.d.). Glycerol-3-phosphate dehydrogenase (GPDH) activity assay kit. Retrieved from [Link]

  • Biomedical Research Service Center. (n.d.). Glycerol-3-phosphate Dehydrogenase (GPDH) Assay Kit. Retrieved from [Link]

  • Miller, B. G., & Raines, R. T. (2004). Glycerol 3-Phosphate Dehydrogenase: Role of the Protein Conformational Change in Activation of a Readily Reversible Enzyme-Catalyzed Hydride Transfer Reaction. Biochemistry, 43(21), 6387–6396. Retrieved from [Link]

  • Biomedical Research Service Center. (n.d.). BMR Glycerol-3-phosphate Dehydrogenase Assay Kit. Retrieved from [Link]

  • Harris, T. K., & Cook, P. F. (2012). Glycerol-3-Phosphate Dehydrogenase: The K120 and K204 Side Chains Define an Oxyanion Hole at the Enzyme Active Site. Biochemistry, 51(9), 1930–1938. Retrieved from [Link]

Sources

using 1,2,3-propanetriol phosphate in in vitro reconstitution of lipid bilayers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: De Novo Enzymatic Reconstitution of Lipid Bilayers using 1,2,3-Propanetriol Phosphate (G3P)

Executive Summary

This guide details the application of 1,2,3-propanetriol phosphate (commonly referred to as glycerol-3-phosphate or G3P ) as the foundational scaffold for the in vitro enzymatic synthesis of phospholipid bilayers. Unlike traditional reconstitution methods that rely on the physical mixing of pre-formed lipids (e.g., detergent dialysis or extrusion), this protocol utilizes G3P in a "bottom-up" synthetic biology approach. By employing cell-free gene expression systems (such as the PURE system) to express acyltransferases (PlsB, PlsC), researchers can drive the acylation of G3P to form Phosphatidic Acid (PA) and subsequent glycerophospholipids directly at the membrane interface. This method is critical for studying membrane protein dynamics in native-like, self-synthesizing lipid environments and for the construction of artificial cells.

Scientific Background: The G3P Acylation Pathway

1,2,3-propanetriol phosphate serves as the absolute structural precursor for the glycerol backbone of membrane lipids. In the in vitro reconstitution context, it acts as the soluble substrate that accepts fatty acyl chains to become a membrane-anchored amphiphile.

Mechanism of Action: The transformation of soluble G3P into a lipid bilayer involves two sequential acylation steps, typically catalyzed by bacterial acyltransferases:

  • Acylation at sn-1: The enzyme PlsB (glycerol-3-phosphate acyltransferase) transfers an acyl chain from Acyl-CoA to the sn-1 position of G3P, forming Lysophosphatidic Acid (LPA).[1]

  • Acylation at sn-2: The enzyme PlsC (1-acyl-sn-glycerol-3-phosphate acyltransferase) transfers a second acyl chain to the sn-2 position, forming Phosphatidic Acid (PA).

PA is the parent lipid. From PA, downstream enzymes (e.g., CdsA, PgsA) can synthesize Phosphatidylglycerol (PG) or Phosphatidylethanolamine (PE), mimicking the inner leaflet of bacterial membranes.

Pathway Visualization

LipidSynthesis G3P 1,2,3-Propanetriol Phosphate (G3P) PlsB PlsB (GPAT) G3P->PlsB AcylCoA Acyl-CoA (Donor) AcylCoA->PlsB PlsC PlsC (LPAAT) AcylCoA->PlsC LPA Lysophosphatidic Acid (LPA) LPA->PlsC PA Phosphatidic Acid (PA) Bilayer Lipid Bilayer Integration PA->Bilayer Spontaneous Insertion PlsB->LPA sn-1 Acylation PlsC->PA sn-2 Acylation

Figure 1: The enzymatic cascade converting soluble G3P into membrane-integrated Phosphatidic Acid. PlsB and PlsC are the rate-limiting acyltransferases.

Protocol: Cell-Free Synthesis of Phospholipids (The PURE System Method)

This protocol describes the "Type I" synthesis method (Kuruma et al.), where G3P and Acyl-CoA are provided as substrates to a PURE (Protein synthesis Using Recombinant Elements) system expressing PlsB and PlsC.

Experimental Rationale: Directly adding purified PlsB/PlsC is difficult because they are integral membrane proteins and require detergents that destabilize bilayers. Instead, we express the genes in situ. The newly synthesized enzymes insert into pre-existing liposomes and immediately begin converting G3P into lipids, expanding the vesicle.

Materials & Reagents
  • Substrate A: 1,2,3-Propanetriol phosphate (Glycerol-3-phosphate), disodium salt (Sigma-Aldrich). Prepare 100 mM stock in water.

  • Substrate B: Acyl-CoA (e.g., Palmitoyl-CoA, Oleoyl-CoA).

  • Expression System: PUREfrex® 2.0 (GeneFrontier) or home-made PURE system.

  • Template DNA: Plasmids encoding plsB and plsC (under T7 promoter).

  • Scaffold Liposomes: Small Unilamellar Vesicles (SUVs) made of POPC or DOPC (200 nm extruded).

  • Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM MgCl2.

Step-by-Step Methodology

1. Preparation of Scaffold Liposomes

  • Dissolve lipids (POPC) in chloroform. Dry under nitrogen flow to form a thin film.

  • Hydrate with HEPES buffer to 10 mM lipid concentration.

  • Vortex and freeze-thaw (liquid N2 / 42°C water bath) 5 times.

  • Extrude 21 times through a 200 nm polycarbonate filter.

2. Assembly of the Synthesis Reaction In a 0.2 mL PCR tube, combine the following (Total Volume: 20 µL):

ComponentConcentrationRole
PURE System Solution 10 µL (1x)Transcription/Translation machinery
PlsB Plasmid DNA 2 ng/µLTemplate for Enzyme 1
PlsC Plasmid DNA 2 ng/µLTemplate for Enzyme 2
Scaffold Liposomes 1 mM (final lipid)Matrix for enzyme insertion
1,2,3-Propanetriol Phosphate 2.0 mM Headgroup Precursor
Acyl-CoA 400 µMHydrophobic Tail Donor
DTT 1 mMReducing agent (enzyme stability)
Nuclease-free Water to 20 µLVolume adjustment

3. Incubation (The Synthesis Phase)

  • Incubate the mixture at 37°C for 4–16 hours .

  • Mechanism:[1][2][3] The PURE system transcribes/translates PlsB and PlsC. These proteins insert into the scaffold liposomes. Once inserted, they grab soluble G3P and Acyl-CoA from the solution, synthesize PA, and deposit it directly into the liposome membrane.

4. Purification (Optional)

  • If downstream analysis requires removing the PURE system enzymes, centrifuge the mixture at 15,000 x g for 20 mins (if vesicles are large) or use a spin-column size exclusion filter (e.g., Sepharose CL-4B) to separate vesicles from free proteins.

Validation & Analysis

To confirm that 1,2,3-propanetriol phosphate was successfully converted into a lipid bilayer component, use the following validation methods.

Method A: Thin Layer Chromatography (TLC)
  • Extraction: Mix 10 µL of reaction with 40 µL of Bligh-Dyer solution (Chloroform:Methanol:Water 1:2:0.8). Vortex and phase separate.

  • Running: Spot the organic phase onto a Silica Gel 60 plate.

  • Solvent: Chloroform:Methanol:Acetic Acid (65:25:10).

  • Visualization: Stain with Primuline or Iodine vapor.

  • Result: G3P (polar) stays at the origin. Newly synthesized PA will migrate with an Rf ~0.4-0.5.

Method B: LC-MS Quantification

For precise mass verification in drug development contexts:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Isopropanol/Ammonium Formate.

  • Target: Monitor the transition of G3P (m/z ~171) to Phosphatidic Acid (m/z varies by acyl chain, e.g., ~600-700).

  • Success Criterion: Appearance of the PA peak and depletion of the Acyl-CoA peak.

Critical Considerations & Troubleshooting

  • Substrate Inhibition: High concentrations of Acyl-CoA (>1 mM) act as detergents and will solubilize the scaffold liposomes. Maintain Acyl-CoA < 500 µM and feed it continuously if high yield is required.

  • G3P Stability: 1,2,3-propanetriol phosphate is stable, but ensure it is the sn-glycerol-3-phosphate enantiomer. Biological enzymes are stereospecific.

  • Enzyme Ratios: If PA accumulation is low, PlsC expression may be the bottleneck. Increase the ratio of PlsC plasmid to PlsB plasmid (e.g., 2:1).

References

  • Kuruma, Y., et al. (2009). "Synthesis of phospholipids in a cell-free expression system." ChemBioChem, 10(13), 2251-2254. Link

  • Matsuura, T., et al. (2024). "Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression."[4] STAR Protocols, 5(2), 103051.[4] Link

  • Scott, J.L., et al. (2016). "Cell-free phospholipid biosynthesis: a bottom-up approach to artificial cell construction." Biochemical Society Transactions, 44(3), 696-700. Link

  • Danelon, C., & Kuruma, Y. (2018). "Cell-free protein synthesis in artificial cells." Biology, 7(1), 14. Link

Sources

Advanced Analytical Strategies for Glycerol-3-Phosphate (G3P) Quantification in Tissue Matrices

[1]

Introduction: The Metabolic Nexus

Glycerol-3-Phosphate (G3P) is not merely a metabolic intermediate; it is a critical checkpoint at the intersection of glycolysis, lipogenesis, and oxidative phosphorylation.[1][2] In tissue physiology, G3P serves three distinct, high-impact roles:

  • Lipid Backbone Synthesis: It provides the glycerol backbone for triacylglycerols (TAGs) and phospholipids.

  • Glycolytic Shunt: It links glucose metabolism to lipid synthesis via Dihydroxyacetone Phosphate (DHAP).

  • Redox Shuttle: The Glycerol-3-Phosphate Shuttle transfers reducing equivalents (NADH) from the cytosol to the mitochondrial electron transport chain (via FAD), bypassing the inner mitochondrial membrane.

Why Quantification Fails: Accurate detection in tissue is plagued by two main artifacts: enzymatic turnover (post-excision metabolism) and isomerization . Standard "free glycerol" kits often cross-react or fail to distinguish G3P from non-phosphorylated glycerol. This guide delineates high-fidelity protocols to isolate and quantify G3P with specific focus on metabolic quenching and validated detection platforms.

Metabolic Pathway Visualization[4]

To understand the analytical targets, we must visualize the G3P flux.

G3P_MetabolismGlucoseGlucoseDHAPDihydroxyacetonePhosphate (DHAP)Glucose->DHAPGlycolysisG3PGlycerol-3-Phosphate(G3P)DHAP->G3PReductionG3P->DHAPOxidationLipidsTriglycerides /PhospholipidsG3P->LipidsEsterificationMitoMitochondrialElectron TransportG3P->MitoG3P ShuttleGlycerolGlycerolGlycerol->G3PPhosphorylationGPDH_Cc-GPDH(NADH -> NAD+)GKGlycerol Kinase(ATP -> ADP)GPATGPAT(Acyl-CoA)GPDH_Mm-GPDH(FAD -> FADH2)

Figure 1: The G3P Metabolic Nexus. G3P links carbohydrate metabolism (DHAP), lipid synthesis, and mitochondrial bioenergetics.[1][2]

Phase 1: Sample Preparation (The Critical Step)

The Golden Rule: Metabolism does not stop when the tissue is removed; it accelerates due to stress. G3P turnover rates in liver and muscle are rapid. Conventional harvesting leads to ATP depletion and G3P accumulation or degradation depending on the ischemic window.

Protocol A: Metabolic Quenching (Snap-Freezing)
  • Requirement: Liquid Nitrogen (

    
    ) and Wollenberger Clamp (optional but recommended for muscle).
    
  • Excision: Excise tissue (<100 mg) within 5 seconds of euthanasia.

  • Quench: Immediately submerge in

    
     or clamp with tongs pre-cooled in 
    
    
    .
  • Storage: Store at -80°C. Never allow freeze-thaw cycles prior to extraction.

Protocol B: Extraction Strategy

We employ two distinct extraction routes depending on the downstream detection method.

FeatureRoute 1: Perchloric Acid (PCA)Route 2: Methanol/Chloroform
Target Method Enzymatic Assays (Fluorometric/Colorimetric)Mass Spectrometry (GC-MS / LC-MS)
Mechanism Acid precipitation of proteins; stops enzymes instantly.Organic solvent extraction; separates lipids from polar metabolites.
Pros Removes protein interference; stabilizes G3P.Compatible with derivatization; extracts hydrophobic internal standards.
Cons Requires neutralization (pH adjustment).Slower; requires evaporation.[3]
Route 1: PCA Extraction Protocol (For Enzymatic Assay)
  • Homogenization: Transfer 20-50 mg frozen tissue to a pre-cooled tube containing 500 µL ice-cold 0.5M Perchloric Acid (PCA) .

  • Lysis: Homogenize immediately (bead beater or handheld rotor) on ice.

  • Centrifugation: Spin at 13,000 x g for 5 min at 4°C to pellet precipitated proteins.

  • Neutralization: Transfer supernatant to a new tube. Add ice-cold 2M KOH dropwise (approx. 1/4 volume) to adjust pH to 6.5–7.5.

    • Critical: Use a pH micro-probe or litmus paper. Do not overshoot pH > 8.0 as G3P is alkali-labile.

  • Final Spin: Centrifuge again to pellet Potassium Perchlorate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) salts. Use supernatant for assay.[4]
    

Phase 2: Enzymatic Quantification (High-Throughput)

For routine screening of large sample sets, the Glycerol-3-Phosphate Oxidase (GPO) coupled assay is the industry standard. We recommend Fluorometric detection over colorimetric for tissue samples due to higher sensitivity and lower background interference.

Principle
  • Oxidation:

    
    [3]
    
  • Detection:

    
    
    
Detailed Protocol
  • Reagents: Recombinant GPO, Horseradish Peroxidase (HRP), Amplex Red (or similar fluorophore), G3P Standard.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step:

  • Plate Setup: Use black-walled, clear-bottom 96-well plates.

  • Standards: Prepare a G3P standard curve (0, 0.5, 1, 2, 4, 8, 16 µM).

  • Sample Loading: Add 50 µL of PCA-extracted supernatant (from Phase 1) to wells.

    • Control: Run a "Sample Blank" (sample + buffer without GPO) to correct for endogenous background fluorescence/peroxides.

  • Reaction Mix: Add 50 µL of Master Mix to all wells.

    • Master Mix: Buffer + GPO (2 U/mL) + HRP (2 U/mL) + Probe (50 µM).

  • Incubation: Incubate at 37°C for 30 minutes protected from light.

  • Read: Measure Fluorescence (Ex/Em = 535/587 nm).

Self-Validation Check:

  • Spike Recovery: Spike a known amount of G3P into a replicate tissue sample before extraction. Recovery should be 85-115%. If <80%, matrix inhibition is present; dilute samples further.

Phase 3: Mass Spectrometry (Gold Standard)

When distinguishing G3P from structural isomers or requiring absolute specificity, GC-MS is the preferred validated method over LC-MS due to the difficulty of retaining small polar phosphosugars on standard C18 LC columns.

Protocol: GC-MS with MSTFA Derivatization
  • Internal Standard (IS): Ribitol or

    
    -Glycerol.
    

Step-by-Step:

  • Extraction: Homogenize 20 mg tissue in 1 mL Methanol:Chloroform:Water (2.5:1:1) containing 5 µg IS.

  • Phase Separation: Centrifuge (16,000 x g, 10 min, 4°C). Collect the supernatant (polar phase).

  • Drying: Evaporate 100 µL supernatant to complete dryness under Nitrogen stream or SpeedVac. Moisture is the enemy of derivatization.

  • Derivatization:

    • Add 20 µL Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate 30°C for 90 min (protects keto groups).

    • Add 80 µL MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide). Incubate 37°C for 30 min.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5MS or equivalent.

    • Temp Program: Hold 70°C (2 min) -> Ramp 10°C/min to 300°C.

    • Detection: SIM mode (Target Ion m/z 299 for G3P-TMS; m/z 217 for Ribitol-TMS).[5]

Method Selection & Decision Matrix

Use this workflow to select the appropriate technique for your study.

Decision_MatrixStartStart: G3P Detection NeedsThroughputHigh Throughput / Routine?Start->ThroughputSensitivityHigh Sensitivity Required?(< 10 pmol)Throughput->SensitivityNoEnzymaticEnzymatic Fluorometric Assay(Protocol Phase 2)Throughput->EnzymaticYesSpecificityAbsolute Specificity?(Isomer differentiation)Sensitivity->SpecificityYesGCMSGC-MS (MSTFA)(Protocol Phase 3)Specificity->GCMSYes (Gold Standard)LCMSLC-MS/MS (HILIC)Specificity->LCMSAlternative

Figure 2: Decision Matrix for Analytical Method Selection.

Comparative Data Summary

ParameterEnzymatic (Fluorometric)GC-MS (Derivatized)LC-MS/MS (HILIC)
Limit of Detection (LOD) ~100 pmol (1 µM)~0.1 pmol~1-10 pmol
Sample Throughput High (96/384-well)Low (Run time ~30 min)Medium (Run time ~10 min)
Specificity Good (Enzyme specific)Excellent (Mass fingerprint)Excellent (Mass + RT)
Cost Per Sample Low ($)High (

$)
High (

$)
Major Pitfall

interference in tissue
Incomplete derivatizationMatrix effects / Ion suppression

References

  • Liu, H., Yu, K., & Kachroo, P. (2023).[6] Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. Bio-protocol, 13(7), e4645.[6][7] [Link]

  • Mugabo, Y., et al. (2016).[2] Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes.[2] Proceedings of the National Academy of Sciences, 113(4), E430-E439. [Link]

  • Cai, X., et al. (2019). Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization. Metabolites, 9(4), 66. [Link]

Application Notes & Protocols: Employing 1,2,3-Propanetriol Phosphate in Signal Transduction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Nexus of Metabolism and Signaling

In the intricate landscape of cellular communication, the lines between metabolic pathways and signal transduction networks are increasingly blurred. Metabolites, once viewed merely as substrates or products in energy-generating reactions, are now recognized as critical signaling molecules that inform the cell of its energetic and nutritional status. At the heart of this nexus lies 1,2,3-propanetriol phosphate , more commonly known in biological literature as sn-glycerol-3-phosphate (G3P) .[1] This simple, three-carbon phosphorylated alcohol is a pivotal node, linking glycolysis, oxidative phosphorylation, and the synthesis of glycerolipids, many of which are potent second messengers.[2][3]

This guide is designed for researchers, scientists, and drug development professionals seeking to leverage G3P as a tool to probe the mechanisms that govern cellular decision-making. We will move beyond textbook descriptions to provide field-proven insights and detailed protocols, explaining not just the "how" but the critical "why" behind experimental choices. Our objective is to equip you with the knowledge to design and execute robust experiments that yield clear, interpretable data on the role of G3P in your signaling pathway of interest.

Section 1: The Biochemical Significance of Glycerol-3-Phosphate (G3P)

Understanding the multifaceted roles of G3P is fundamental to its effective use as an experimental tool. G3P is synthesized from two primary routes: the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase (GPD), and the phosphorylation of free glycerol by glycerol kinase (GK).[1] Its subsequent metabolic fates are what make it a crucial signaling hub.

  • The Glycerol-3-Phosphate Shuttle: This shuttle is a key mechanism for transferring reducing equivalents (NADH) from the cytosol into the mitochondria for ATP production.[4][5] It consists of a cytosolic GPD (GPD1) and a mitochondrial, FAD-dependent GPD (GPD2) embedded in the inner mitochondrial membrane.[6] By modulating G3P levels, one can influence the cytosolic NAD+/NADH ratio and the flux of electrons into the electron transport chain, thereby impacting the cell's overall bioenergetic status.[7][8] This has profound implications for energy-sensing pathways like AMPK.

  • Precursor for Glycerolipid Synthesis: G3P is the foundational backbone for the de novo synthesis of all glycerolipids.[1][9] The initial and rate-limiting step is the acylation of G3P by glycerol-3-phosphate acyltransferases (GPATs) to form lysophosphatidic acid (LPA).[10][11][12] LPA is then further metabolized to produce critical signaling lipids, including phosphatidic acid (PA) and diacylglycerol (DAG), which regulate a host of downstream targets like mTOR, protein kinase C (PKC), and Ras signaling.[13][14] Therefore, manipulating G3P availability is a direct way to probe the initiation of these lipid-mediated signaling cascades.

  • Regulation by G3P Phosphatase (G3PP): Recently, the identification of a mammalian G3P phosphatase (G3PP) has added a new layer of regulatory control.[15][16] This enzyme hydrolyzes G3P back to glycerol, effectively acting as a metabolic "off-switch" that can control G3P levels and, consequently, influence glycolysis, gluconeogenesis, and lipid synthesis.[3][15]

The central role of G3P is visually summarized in the pathway diagram below.

G3P_Metabolic_Hub cluster_glycolysis Cytosol cluster_lipid ER / Mitochondria cluster_shuttle Mitochondrial Inner Membrane Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP Glycolysis G3P Glycerol-3-Phosphate (G3P) DHAP->G3P Reduction GPD1 GPD1 GPD1->DHAP NADH NADH GPD1->NADH GPD1->G3P NAD NAD+ NADH->NAD LPA Lysophosphatidic Acid (LPA) G3P->LPA Acylation G3P_mito G3P G3P->G3P_mito Shuttle GPAT GPATs GPAT->G3P GPAT->LPA SignalingLipids Signaling Lipids (PA, DAG, etc.) LPA->SignalingLipids GPD2 GPD2 FAD FAD GPD2->FAD GPD2->G3P_mito DHAP_mito DHAP GPD2->DHAP_mito FADH2 FADH2 FAD->FADH2 ETC Electron Transport Chain (ETC) FADH2->ETC G3P_mito->DHAP_mito Oxidation DHAP_mito->DHAP Shuttle

Caption: G3P as a central hub connecting glycolysis, the G3P shuttle, and glycerolipid synthesis.

Key Enzymes in G3P Metabolism
EnzymeCommon Name(s)Subcellular LocationCore Function in G3P Signaling
Glycerol-3-Phosphate Dehydrogenase 1GPD1, cGPDCytosolReduces DHAP to G3P, oxidizing NADH to NAD+.[4][6]
Glycerol-3-Phosphate Dehydrogenase 2GPD2, mGPDMitochondrial Inner MembraneOxidizes G3P to DHAP, reducing FAD to FADH₂.[4][6]
Glycerol-3-Phosphate AcyltransferaseGPAT (isoforms 1-4)Mitochondria & ERCatalyzes the first committed step in glycerolipid synthesis by acylating G3P.[10][11][12]
Glycerol-3-Phosphate PhosphataseG3PP, PGPCytosolHydrolyzes G3P to glycerol, regulating G3P pool size.[15][16]
Glycerol KinaseGKCytosolPhosphorylates glycerol to form G3P.[2][17]

Section 2: Application & Protocol - Modulating Cellular G3P to Probe Energy-Sensing Pathways

This application focuses on using exogenous G3P (or its precursors) to alter the intracellular bioenergetic state and observe the effect on energy-sensitive signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway.

Causality: By providing cells with a substrate that feeds directly into the G3P shuttle, we can increase the delivery of reducing equivalents (via FADH₂) to the electron transport chain. This can alter the cellular AMP/ATP and NAD+/NADH ratios, which are the primary inputs for the AMPK and Sirtuin signaling networks, respectively.

Protocol 2.1: Exogenous G3P Treatment of Cultured Cells

This protocol details the steps for treating a cell line (e.g., HEK293, HepG2) with a cell-permeable form of G3P to assess the activation state of AMPK.

G3P_Treatment_Workflow Start 1. Seed Cells Incubate1 2. Incubate (24h) Allow attachment Start->Incubate1 Prepare 3. Prepare Reagents G3P, Controls Incubate1->Prepare Treat 4. Treat Cells (e.g., 1-24 hours) Incubate1->Treat Prepare->Treat Harvest 5. Harvest Cells Lysis Buffer Treat->Harvest Analyze 6. Downstream Analysis Harvest->Analyze WB Western Blot (p-AMPK, Total AMPK) Analyze->WB Metabolomics Metabolite Extraction (LC-MS for ATP/AMP) Analyze->Metabolomics End 7. Data Interpretation WB->End Metabolomics->End

Caption: Workflow for cell-based G3P modulation and downstream analysis.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glycerol 3-phosphate disodium salt hydrate (or a more membrane-permeable analog if available)

  • Vehicle control (e.g., sterile water or PBS)

  • Positive control for AMPK activation (e.g., AICAR)

  • Negative control (e.g., Compound C, an AMPK inhibitor)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (Total)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Culture cells for 24 hours in a 37°C, 5% CO₂ incubator.

  • Preparation of Treatment Media:

    • Prepare a 100 mM stock solution of G3P disodium salt in sterile water. Filter-sterilize.

    • On the day of the experiment, prepare working concentrations (e.g., 0, 1, 5, 10, 25 mM) of G3P in serum-free culture medium.

    • Rationale: Serum contains growth factors and metabolites that can activate parallel signaling pathways, confounding results. A dose-response is crucial to identify an effective concentration.

  • Cell Treatment:

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add 2 mL of the prepared treatment media to each well. Include wells for vehicle control, positive control (e.g., 1 mM AICAR for 1 hour), and negative control.

    • Incubate for the desired time course (e.g., 1, 4, 12, 24 hours). A time course is essential to capture the dynamics of the signaling response.

  • Cell Lysis:

    • Place the plate on ice and aspirate the treatment medium.

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-AMPK (Thr172) and total AMPK.

    • Analyze the results using a suitable imaging system.

Self-Validation and Expected Results:

  • Controls: The AICAR-treated sample should show a strong increase in AMPK phosphorylation, confirming the assay system is responsive. The vehicle control sets the baseline.

  • Expected Outcome: A dose- and time-dependent increase in the ratio of phospho-AMPK to total AMPK would suggest that G3P treatment is altering the cellular energy state to activate AMPK. No change or a decrease might indicate that in your specific cell type, the G3P shuttle is not the dominant pathway or that compensatory mechanisms are at play.

Section 3: Application & Protocol - Quantifying Intracellular G3P Levels

To directly link an upstream stimulus or genetic perturbation to the G3P signaling node, it is essential to accurately measure intracellular G3P concentrations.

Causality: Measuring the pool size of G3P provides direct evidence that a specific treatment or condition alters the substrate availability for G3P-dependent pathways. This is a crucial step in validating that G3P is indeed a regulated signaling metabolite in your experimental context.

Comparison of Quantification Methods
MethodPrincipleSensitivityThroughputKey Considerations
GC-MS Gas Chromatography-Mass Spectrometry after chemical derivatization.[18][19]High (pmol range)Low to MediumRequires specialized equipment and expertise; robust and highly specific.
Colorimetric Assay Enzymatic reaction where G3P is oxidized to produce H₂O₂, which reacts with a probe to generate color (A₄₅₀).[20]Medium (nmol range)HighSimple, plate-reader based; susceptible to interference from other reducing agents.
Fluorometric Assay Similar enzymatic principle as colorimetric, but produces a fluorescent signal.[21]High (pmol-nmol range)HighMore sensitive than colorimetric assays; requires a fluorescence plate reader.
Protocol 3.1: Sample Preparation and Quantification using a Colorimetric Assay Kit

This protocol provides a general workflow for sample preparation and analysis using a commercially available G3P assay kit (e.g., Sigma-Aldrich MAK207).[20] Always refer to the specific manufacturer's technical bulletin.

Assay_Principle G3P Glycerol-3-Phosphate (from sample) Intermediate Intermediate + H₂O₂ G3P->Intermediate Oxidation Enzyme G3P Enzyme Mix Enzyme->Intermediate Product Colored Product (Abs @ 450nm) Intermediate->Product Probe Colorimetric Probe (Colorless) Probe->Product

Caption: Principle of a colorimetric G3P assay.

Materials:

  • Cultured cells (1-5 x 10⁶) or tissue (~10 mg)

  • Ice-cold PBS

  • Glycerol 3-Phosphate Colorimetric Assay Kit (e.g., MAK207)[20]

  • 96-well clear, flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Collection:

    • Adherent Cells: Wash cells on the plate with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 1,000 x g for 5 minutes. Discard the supernatant.

    • Suspension Cells: Pellet cells directly from the culture medium. Wash the pellet once with ice-cold PBS.

    • Tissue: Flash-freeze tissue in liquid nitrogen immediately upon collection to halt metabolic activity.

  • Homogenization:

    • Resuspend the cell pellet (or ~10 mg of pulverized tissue) in 100 µL of the ice-cold G3P Assay Buffer provided in the kit.[20]

    • Homogenize the sample on ice (e.g., using a Dounce homogenizer for tissue or by pipetting for cell pellets).

    • Rationale: Rapid homogenization in ice-cold buffer is critical to prevent the enzymatic degradation of G3P, which can be rapid at room temperature.[19]

  • Deproteinization (if necessary):

    • Some protocols may require a deproteinization step (e.g., using a 10 kDa spin filter) to remove enzymes that could interfere with the assay. Consult the kit manual.

    • Centrifuge the homogenate at 12,000 x g for 5 minutes to remove insoluble material.[20]

  • Assay Execution:

    • Transfer the clear supernatant to a new, pre-chilled tube.

    • Standard Curve: Prepare a standard curve using the G3P standard provided in the kit (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[20]

    • Samples: Add 1-50 µL of your sample supernatant to duplicate wells of a 96-well plate.

    • Adjust the volume of all standard and sample wells to 50 µL with G3P Assay Buffer.

    • Reaction Mix: Prepare a master mix containing the G3P Assay Buffer, G3P Enzyme Mix, and G3P Probe according to the kit's instructions.

    • Add 50 µL of the Reaction Mix to each well. Mix gently.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 450 nm (A₄₅₀) using a plate reader.

  • Calculation:

    • Subtract the 0 (blank) standard reading from all other readings.

    • Plot the standard curve (A₄₅₀ vs. nmol G3P).

    • Determine the amount of G3P in your samples from the standard curve.

    • Normalize the result to the amount of protein (nmol/mg) or cell number (nmol/10⁶ cells) from the initial sample.

Self-Validation and Expected Results:

  • Linear Standard Curve: A linear standard curve (R² > 0.99) is essential for accurate quantification.

  • Sample Dilution: Test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[20]

  • Spike and Recovery: For complex sample matrices, spike a known amount of G3P standard into a sample replicate. A recovery of 85-115% indicates that the sample matrix is not significantly interfering with the assay.

References

  • Glycerol phosphate shuttle. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Chanda, B., Xia, Y., Mandal, M. K., Yu, K., Sekine, K. T., Gao, Q. M., ... & Kachroo, A. (2008). The common metabolite glycerol-3-phosphate is a novel regulator of plant defense signaling. Plant Signaling & Behavior, 3(10), 788-790. Available from: [Link]

  • Soboll, S., & Sies, H. (2021). Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons. The Journal of Neuroscience, 41(34), 7175-7186. Available from: [Link]

  • Mráček, T., Drahota, Z., & Houštěk, J. (2013). The function and the role of the mitochondrial glycerol-3-phosphate dehydrogenase in mammalian tissues. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1827(3), 401-410. Available from: [Link]

  • PubChem. (n.d.). glycerol-3-phosphate shuttle. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Mugabo, Y., Zhao, C., Tan, J. J., Ghosh, A., Li, L., Zadeh-Tahmasebi, M., ... & Prentki, M. (2016). Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes. Proceedings of the National Academy of Sciences, 113(4), E430-E439. Available from: [Link]

  • Fiveable. (n.d.). Glycerol-3-phosphate shuttle Definition. Retrieved February 12, 2026, from [Link]

  • Poursharifi, P., Madiraju, S. R. M., & Prentki, M. (2022). Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. Endocrine Reviews, 43(2), 257-285. Available from: [Link]

  • Kachroo, P., & Kachroo, A. (2009). The common metabolite glycerol-3-phosphate is a novel regulator of plant defense signaling. Communicative & integrative biology, 2(1), 36-37. Available from: [Link]

  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. Bio-protocol, 13(7), e4645. Available from: [Link]

  • Yaqoob, M., Nabi, A., Hafeez, I., Ali, S. A., & Masoom-Yasinzai, M. (1997). Enzymatic Spectrophotometric Determination of Glycerol-3-Phosphate and Glycerophosphorylcholine. Analytical Letters, 30(1), 131-142. Available from: [Link]

  • Chen, G., & Chen, G. (2013). sn-Glycerol-3-phosphate acyltransferases in plants. Plant Signaling & Behavior, 8(6), e24652. Available from: [Link]

  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 13(7), e4645. Available from: [Link]

  • Dr. Oracle. (2025). What glycolytic intermediate is most crucial for the synthesis of glycerol-3-phosphate in adipose tissue?. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Glycerol-3-phosphate acyltransferase in lipid metabolism, growth and response to stresses in plants. Retrieved February 12, 2026, from [Link]

  • Prentki, M., & Madiraju, S. R. M. (2021). New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism. Frontiers in Endocrinology, 12, 700465. Available from: [Link]

  • Glycerol 3-phosphate. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Cao, J., Li, J. L., Li, D., & Tobin, J. F. (2018). Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance. Nutrition & Diabetes, 8(1), 34. Available from: [Link]

  • Elabscience. (n.d.). Glycerol-3-phosphate (G3P) Fluorometric Assay Kit (E-BC-F081). Retrieved February 12, 2026, from [Link]

  • Igal, R. A. (2019). Transcriptional Regulation of Acyl-CoA:Glycerol-sn-3-Phosphate Acyltransferases. International Journal of Molecular Sciences, 20(4), 968. Available from: [Link]

  • Prentki, M., & Madiraju, S. R. M. (2017). Glycerol-3-phosphate phosphatase/PGP: Role in intermediary metabolism and target for cardiometabolic diseases. Biochimie, 143, 27-35. Available from: [Link]

  • Semantic Scholar. (n.d.). Glycerol-3-phosphate phosphatase/PGP: Role in intermediary metabolism and target for cardiometabolic diseases. Retrieved February 12, 2026, from [Link]

  • JJ Medicine. (2018, June 28). Glycerol-Phosphate Shuttle | NADH, Electron Transport Chain and ATP Yield [Video]. YouTube. [Link]

  • BrainKart. (2017). Glycerol 3-phosphate is a precursor for the synthesis of glycerolipids. Retrieved February 12, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Glycerol-3-phosphate acyltransferase – Knowledge and References. Retrieved February 12, 2026, from [Link]

  • Rios-Mercadillo, V. M., & Whitesides, G. M. (1979). Enzymic synthesis of sn-glycerol 3-phosphate. Journal of the American Chemical Society, 101(19), 5832-5833. Available from: [Link]

  • Ridgway, N. D., & McLeod, R. S. (2020). Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1865(1), 158438. Available from: [Link]

  • Valenzuela-Vazquez, F., Lopez-Vicario, C., & Titos, E. (2021). Triacylglycerol synthesis directed by glycerol-3-phosphate acyltransferases-3 and-4 is required for lipid droplet formation and the modulation of the inflammatory response during macrophage to foam cell transition. Atherosclerosis, 316, 1-7. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Glycerol 3-phosphate – Knowledge and References. Retrieved February 12, 2026, from [Link]

  • Lipid droplet. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Rios-Mercadillo, V. M., & Whitesides, G. M. (1979). Enzymic synthesis of sn-glycerol 3-phosphate. Journal of the American Chemical Society. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Glycerol-3-Phosphate Dehydrogenase (GPDH) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: GPDH Assay Optimization & pH Troubleshooting Ticket Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary: The pH-Equilibrium Paradox

Optimizing Glycerol-3-Phosphate Dehydrogenase (GPDH) assays is not merely about finding a "peak" activity pH; it is about managing a thermodynamic battle.

The GPDH reaction is freely reversible, but the equilibrium constant (


) heavily favors the formation of Glycerol-3-Phosphate (G3P).


  • To measure G3P formation (Forward): You work with the thermodynamic flow (pH 7.4–7.6).

  • To measure GPDH enzyme activity (Reverse): You must fight the equilibrium (pH 9.5–10.0) and often use a chemical trap.

This guide addresses the specific challenges of manipulating this equilibrium via pH.

Module 1: The Mechanism & pH Strategy

Visualizing the Reaction Dynamics

The following diagram illustrates how pH and trapping agents manipulate the GPDH reaction direction.

GPDH_Reaction_Mechanism Figure 1: The 'Reverse' Assay Strategy. High pH and Hydrazine are required to pull the reaction against equilibrium. cluster_inputs cluster_enzyme GPDH Enzyme cluster_outputs G3P Glycerol-3-Phosphate Complex Enzyme-Substrate Complex G3P->Complex pH 9.5-10.0 (Alkaline Drive) NAD NAD+ NAD->Complex DHAP DHAP (Dihydroxyacetone Phosphate) Complex->DHAP Rate Limiting NADH NADH (Abs @ 340nm) Complex->NADH Trap Hydrazine Trap (Forms Hydrazone) DHAP->Trap Irreversible Removal

Module 2: Critical Troubleshooting (Q&A)

Q1: I am running the "Reverse" assay (G3P DHAP). Why is my reaction rate non-linear and tapering off quickly?

Diagnosis: Product Inhibition and Equilibrium Push-back. Technical Insight: The equilibrium constant (


) for this reaction is approximately 

at pH 7.0, meaning the reaction desperately wants to go backward (towards G3P). As DHAP accumulates, it inhibits the enzyme and pushes the reaction back. The Fix:
  • pH Boost: Ensure your buffer is strictly between pH 9.5 and 10.0 . This consumes protons, driving the reaction to the right (Le Chatelier's principle).

  • The Trap: You must use a trapping agent. Hydrazine is the gold standard. It reacts with the ketone group of DHAP to form a hydrazone, effectively removing DHAP from the solution and preventing the reverse reaction.

    • Reference Standard: Use a Glycine-Hydrazine buffer (See Module 4).[1]

Q2: My background signal (Blank) is increasing over time at pH 9.5. Is my enzyme contaminated?

Diagnosis: Spontaneous "Pseudo-Activity" or Cofactor Instability. Technical Insight:

  • NAD+ Instability: NAD+ is less stable in alkaline conditions than in acidic ones. At pH > 9.5, NAD+ can degrade, though this usually results in a loss of signal, not a gain.

  • Non-Enzymatic Reduction: If your sample contains free thiols (like

    
    -mercaptoethanol or DTT) or other reducing agents, they can reduce NAD+ or tetrazolium salts (if using a colorimetric kit) non-enzymatically at high pH.
    The Fix: 
    
  • Subtract the Blank: Always run a "No Substrate" control.

  • Buffer Check: If using Hydrazine, ensure it is high quality. Old hydrazine can auto-oxidize.

  • Protocol Adjustment: If the drift is severe, lower pH to 9.0 and increase the enzyme concentration to compensate for the lower specific activity.

Q3: I switched from Phosphate buffer to Tris, and my activity dropped significantly. Why?

Diagnosis: Temperature-Dependent pH Shift. Technical Insight: Tris buffer has a high temperature coefficient (


 per °C).
  • If you pH your Tris buffer to 7.5 at room temperature (25°C) and run the assay at 37°C, the actual pH in the well drops to ~7.14.

  • For the Reverse assay (target pH 9.5), a drop in pH is catastrophic for the equilibrium. The Fix:

  • pH at Temperature: Adjust the pH of your Tris buffer at the temperature you intend to use (e.g., warm the buffer to 37°C before pH adjustment).

  • Switch Buffers: Use Glycine or Bicine , which have lower thermal sensitivity and better buffering capacity at alkaline pH.

Module 3: Optimized Buffer Systems

Select the correct buffer system based on your specific experimental goal.

Assay DirectionTarget pHRecommended BufferRole of pHCritical Additives
Reverse (Diagnostic)9.5 – 10.0 Glycine-Hydrazine Drives proton release; favors NADH formation.Hydrazine: Traps DHAP.EDTA: Chelates heavy metals that oxidize thiols.
Forward (Physiological)7.4 – 7.6 Triethanolamine (TRA) Mimics physiological cytosol; stabilizes NADH.None: Equilibrium naturally favors this direction.
Mitochondrial (mGPDH)7.5 – 8.0 Potassium Phosphate Optimal for FAD-linked electron transfer to dyes (INT/MTT).Cyanide (KCN): Blocks electron transport chain (Complex IV) to prevent signal loss.
The "Gold Standard" Reverse Assay Buffer (Glycine-Hydrazine)

Use this for measuring GPDH enzyme activity.

  • Glycine: 0.2 M

  • Hydrazine: 1.0 M[1][2]

  • EDTA: 1.0 mM

  • pH Adjustment: Adjust to pH 9.5 with NaOH (pellets or 5M solution) at 25°C.

  • Storage: Prepare fresh or store at 4°C for max 1 week. Hydrazine is unstable.

Module 4: Self-Validating Experimental Protocol

This workflow includes built-in checkpoints to ensure data integrity.

Optimization_Workflow Figure 2: Self-Validating Optimization Workflow for GPDH Assays Start Start: Define Assay Goal Decision Direction? Start->Decision Reverse Reverse Assay (G3P -> DHAP) Decision->Reverse Enzyme Activity Forward Forward Assay (DHAP -> G3P) Decision->Forward Metabolite Study Step1_R Prepare Glycine-Hydrazine pH 9.5 Reverse->Step1_R Step1_F Prepare Triethanolamine pH 7.5 Forward->Step1_F Validation Validation Checkpoint: Measure pH at 37°C Step1_R->Validation Step1_F->Validation RunAssay Run Kinetic Assay (340nm, 5 mins) Validation->RunAssay Control_Check Check Controls: 1. No Substrate (Background) 2. No Enzyme (Spontaneous) RunAssay->Control_Check Result Calculate Specific Activity (Delta Abs/min) Control_Check->Result

Step-by-Step Methodology (Reverse Assay)
  • Reagent Prep: Prepare the Glycine-Hydrazine buffer (pH 9.5). Dissolve NAD+ to a concentration of 2.5 mM directly in the buffer.

    • Why? High NAD+ concentration ensures saturation (

      
       conditions).
      
  • Blanking: Pipette reagent into the cuvette/plate. Add sample (enzyme source). Do not add G3P yet.

  • Baseline Monitor: Monitor absorbance at 340 nm for 2 minutes.

    • Pass Criteria: Slope should be < 0.005 OD/min. If higher, you have high background dehydrogenase activity or NADH contamination.

  • Initiation: Add G3P (Substrate) to a final concentration of 50 mM.

    • Why?

      
       for G3P is relatively high; 50 mM ensures saturation.
      
  • Data Collection: Measure the linear increase in absorbance for 3–5 minutes.

  • Calculation:

    
    
    (6.22 is the millimolar extinction coefficient of NADH).
    

References

  • Bergmeyer, H. U. (1974).[3][4] Methods of Enzymatic Analysis. Academic Press.[3][4] (The foundational text for GPDH assay kinetics and buffer formulations).

  • Sigma-Aldrich. (2023). Glycerol-3-Phosphate Dehydrogenase Activity Colorimetric Assay Kit (MAK208) Technical Bulletin. (Standard commercial protocol utilizing pH 8.0-9.0 range).

  • Modi, S., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. (Critical data on NADH/NAD+ stability in Tris vs. Phosphate).

  • Protocols.io. (2023).[1] Lactate and GPDH Assay Optimization using Glycine-Hydrazine Buffers. (Detailed preparation of trapping buffers).

Sources

Technical Support Center: 1,2,3-Propanetriol Phosphate (G3P) Solubility

[1]

Ticket ID: #G3P-SOL-001 Status: Open Subject: Overcoming Solubility & Precipitation Issues with Glycerol-3-Phosphate Salts Assigned Specialist: Senior Application Scientist, Bio-Reagents Division[1][2]

Introduction: The "Hidden" Variable in Your Assay

Welcome to the technical support hub for 1,2,3-propanetriol phosphate (also known as Glycerol-3-Phosphate or G3P ).[1][2]

If you are reading this, you are likely facing one of two scenarios:

  • The "Cloudy" Buffer: You added G3P to your assay buffer, and it immediately turned turbid or precipitated over time.[2]

  • The "Brick" Reagent: You purchased the Calcium salt form (cheaper, more stable) but cannot get it to dissolve in water or media at neutral pH.

This guide treats solubility not as a binary property (soluble/insoluble) but as a dynamic equilibrium governed by salt forms, pH, and ionic strength.[2] Below are the root cause analyses, troubleshooting workflows, and validated protocols to resolve these issues.

Module 1: Root Cause Analysis (The Chemistry)

The solubility of G3P is almost entirely dictated by its counter-ion .

The Salt Form Hierarchy
  • Disodium / Dipotassium Salts: Highly soluble in water (

    
    ). The phosphate group is ionized, and 
    
    
    ions do not form a tight lattice structure.[2]
  • Calcium (Ca²⁺) Salt: Practically insoluble in water at neutral pH. This is the most common source of user error. The lattice energy of Calcium Glycerophosphate is high, and it behaves similarly to hydroxyapatite (bone mineral).

  • The "Trap" (Common Ion Effect): Even if you use the soluble Sodium salt, adding it to a buffer rich in Calcium (e.g., Krebs-Ringer, DMEM) can exceed the solubility product constant (

    
    ) of Ca-G3P, causing delayed precipitation.[2]
    
The pH Dependency

The phosphate group on G3P has pKa values near 1.5 and 6.5.

  • At pH < 4: The phosphate is protonated. Even the Calcium salt becomes soluble because the phosphate group loses its negative charge, breaking the ionic interaction with

    
    .
    
  • At pH > 7: The phosphate is fully deprotonated (

    
    ).[1] In the presence of divalent cations (
    
    
    ), this form is most prone to precipitation.[2]

Module 2: Troubleshooting Logic Flow

Use this decision tree to identify the correct protocol for your specific situation.

G3P_TroubleshootingStartStart: G3P Solubility IssueCheckSaltCheck Reagent Label:Which Salt Form?Start->CheckSaltCaSaltCalcium Salt(Ca-G3P)CheckSalt->CaSaltNaSaltSodium/Potassium Salt(Na-G3P)CheckSalt->NaSaltAppTypeIntended Application?CaSalt->AppTypeBufferCheckDoes Buffer containCa2+ or Mg2+?NaSalt->BufferCheckAcidOKCan tolerateAcidic pH (< 5.0)?AppType->AcidOKProtocolAProtocol A:Acid SolubilizationAcidOK->ProtocolAYesProtocolBProtocol B:Cation ExchangeAcidOK->ProtocolBNo (Cell Culture/Enzymatic)ProtocolCProtocol C:Chelation / Order of AdditionBufferCheck->ProtocolCYes (Precipitation Risk)SuccessSolubilized G3PBufferCheck->SuccessNoProtocolA->SuccessProtocolB->SuccessProtocolC->Success

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on salt form and application.

Module 3: Validated Protocols

Protocol A: Acid Solubilization (For Calcium Salt)

Use this if your downstream application can tolerate acidic pH or if you plan to dilute the stock significantly.

Principle: Protonation of the phosphate group disrupts the Calcium-Phosphate lattice.[1]

  • Weighing: Weigh the required amount of Calcium Glycerophosphate.

  • Solvent: Do not use pure water. Use 0.5 M Hydrochloric Acid (HCl) or 0.5 M Acetic Acid .

  • Dissolution: Vortex vigorously. The salt should dissolve to a concentration of up to 50 mg/mL .

  • Neutralization (Caution): If you must neutralize this stock, do so slowly while stirring. Rapid addition of NaOH will cause the Calcium salt to crash back out of solution immediately.

    • Tip: Dilute the acidic stock into your final buffer rapidly to keep the concentration below the precipitation threshold.

Protocol B: Cation Exchange (The "Gold Standard")

Use this if you have the Calcium salt but need a neutral, Calcium-free solution for enzymatic assays (e.g., GPDH assays) or cell culture.[1][2]

Principle: Replace


Materials:

  • Chelex® 100 Resin (Sodium form) or Dowex® 50W (Sodium form).[1]

  • 0.1 M HCl (for initial dissolution).

  • pH paper or meter.[1]

Steps:

  • Initial Dissolution: Dissolve the Calcium salt in a minimal volume of 0.1 M HCl (just enough to solubilize it).

  • Resin Preparation: Wash 5g of resin with deionized water.

  • Batch Binding: Add the acidic G3P solution to the resin slurry. Stir gently for 30 minutes at room temperature.

    • Mechanism:[3][4][5] The resin binds the high-affinity

      
       ions and releases 
      
      
      .[1]
  • Filtration: Filter out the resin beads using a 0.22 µm syringe filter.

  • pH Adjustment: The flow-through now contains Sodium Glycerophosphate . Adjust the pH to 7.0-7.4 using dilute NaOH.[1]

  • Validation: Add a drop of Ammonium Oxalate to a small aliquot. If it stays clear, the Calcium is gone.[2] If it turns cloudy, repeat the resin step.[2]

Protocol C: Preventing Buffer Precipitation

Use this if you are using Sodium G3P but seeing cloudiness in Krebs-Ringer or mitochondrial buffers.[1]

Principle: Kinetic management of the "Common Ion Effect."

  • Order of Addition: Always add the G3P last .

  • Chelation (Optional): If your assay permits, add 0.5 - 1.0 mM EGTA or EDTA to the buffer before adding G3P.[1] This sequesters free Calcium in the buffer, preventing it from reacting with the phosphate.

    • Warning: Do not use EDTA if your enzyme (e.g., Glycerol-3-Phosphate Dehydrogenase) requires

      
       or 
      
      
      as a cofactor.[1][2]
  • Temperature: Prepare buffers at room temperature. Cold temperatures decrease the solubility of phosphate salts, promoting precipitation.

Module 4: Data Summary & Solubility Limits

Salt FormSolvent SystemSolubility LimitStability
Ca-G3P Water (pH 7)Insoluble (< 1 mg/mL)High (Solid)
Ca-G3P 0.5 M HCl~50 mg/mLModerate (Hydrolysis risk if heated)
Na-G3P Water (pH 7)> 500 mg/mLHigh
Na-G3P Ethanol/Methanol< 1 mg/mLHigh
Na-G3P DMSO< 5 mg/mLHigh

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave G3P solutions? A: No. Autoclaving phosphate esters can lead to hydrolysis, releasing free inorganic phosphate (

20.22 µm PES or PVDF syringe filter2

Q2: I need to use G3P for lipid synthesis in an organic solvent system. How do I dissolve it? A: G3P salts are highly polar and will not dissolve in Chloroform/Methanol.

  • Solution: Dissolve G3P in a minimal volume of water/methanol (1:1), then add this to your organic phase. Alternatively, use the Cyclohexylammonium salt form, which has slightly better organic solubility, though it is still limited.

Q3: My mitochondrial respiration assay stops working after 10 minutes. Could this be solubility? A: Yes. If you are using a high concentration of G3P (>10 mM) in a buffer with high Calcium, micro-precipitates may form that coat the mitochondrial membranes or sequester the substrate.

  • Fix: Switch to the Sodium salt form and lower the concentration to the minimum

    
     requirement, or add 0.5 mM EGTA to the buffer.
    

Q4: Can I use sonication to force the Calcium salt into water? A: Sonication creates a fine suspension, not a true solution.[2] For enzymatic assays, this is unacceptable as the effective concentration will be unknown and inconsistent.[2] You must use Protocol A (Acid) or Protocol B (Exchange) to achieve a true solution.

References

  • Sigma-Aldrich. (n.d.).[1] Glycerol phosphate calcium salt Product Sheet. Retrieved from [1]

  • PubChem. (2024). sn-Glycerol 3-phosphate - Chemical Properties and Solubility Data. National Library of Medicine. Retrieved from [1]

  • MacKay, M., & Anderson, C. (2015).[2][4][6] Physical Compatibility of Sodium Glycerophosphate and Calcium Gluconate in Pediatric Parenteral Nutrition Solutions. JPEN J Parenter Enteral Nutr. 39(6):725-8.[1][6] [1][6]

  • Chow, L. C. (2001).[2] Solubility of Calcium Phosphates. Monographs in Oral Science, 18, 94-111.[1][2] (Explains the mechanism of phosphate salt precipitation at neutral pH).

optimization of buffer composition for studying enzymes using 1,2,3-propanetriol phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Metabolic Enzymology.

Ticket ID: G3P-OPT-2024 Subject: Optimization of buffer composition for enzymes utilizing 1,2,3-propanetriol phosphate (Glycerol-3-Phosphate) Assigned Specialist: Senior Application Scientist, Enzymology Division

Introduction: The Substrate Identity

Before we optimize, we must define the substrate. 1,2,3-propanetriol phosphate is the systematic IUPAC name for Glycerol-3-Phosphate (G3P) . In biological systems, enzymes are stereospecific for sn-glycerol-3-phosphate .

The buffer requirements for G3P-dependent enzymes bifurcate based on the reaction type:

  • Redox Reactions (GPDH): Require specific pH to drive equilibrium and handling of nicotinamide cofactors (NAD+/NADH).

  • Acyltransferase Reactions (GPAT): Require management of amphiphilic substrates (micelles) and metal cofactors.

  • Hydrolysis (Phosphatases): Require absolute absence of inorganic phosphate in the buffer to allow detection.

Module 1: Buffer Chemistry & The "Phosphate Trap"

Core Directive: If your downstream detection involves measuring phosphate release (e.g., Malachite Green assays), you must strictly avoid phosphate buffers.

The Freezing Hazard

Many researchers store G3P aliquots in sodium phosphate buffer. This is a critical error.

  • Mechanism: Upon freezing, disodium phosphate crystallizes before monosodium phosphate.

  • Consequence: The pH of the remaining liquid phase can drop from 7.0 to near 4.0 during the freezing process.

  • Result: This acidity can hydrolyze the phosphoester bond of G3P or denature sensitive enzymes stored in the buffer.

Protocol 1.1: The Universal Safe Buffer Base For general handling of G3P enzymes, use the following "Safe-Base" buffer which avoids interference and freezing shifts:

  • Base: 50 mM HEPES or MOPS.

  • pH: 7.4 (Physiological) or adjusted per enzyme optima.

  • Ionic Strength: 100 mM KCl (Stabilizes protein structure without inhibiting most G3P enzymes).

  • Storage: -80°C.

Module 2: Enzyme-Specific Optimization

Scenario A: Glycerol-3-Phosphate Dehydrogenase (GPDH)

Target: Studying the redox conversion of G3P to Dihydroxyacetone Phosphate (DHAP).

The Optimization Lever: pH and Trapping Agents GPDH reactions are reversible. To study the oxidation of G3P (forward reaction), you must fight the equilibrium which favors G3P formation.

  • Buffer Choice: Hydrazine-Glycine Buffer (pH 9.5).

  • Why? High pH favors the deprotonation required for the reaction. Hydrazine acts as a "trapping agent" that covalently binds DHAP (forming a hydrazone), effectively removing the product and driving the reaction forward (Le Chatelier’s principle).

GPDH Assay Buffer Formulation:

Component Concentration Function
Glycine 200 mM High buffering capacity at pH 9.0+
Hydrazine Sulfate 1 M Traps DHAP product; drives forward reaction
EDTA 1 mM Chelates heavy metals that oxidize -SH groups

| pH Adjustment | pH 9.5 | Critical for G3P oxidation |

Scenario B: Glycerol-3-Phosphate Acyltransferase (GPAT)

Target: The first step of lipid synthesis (G3P + Acyl-CoA → Lysophosphatidic Acid).[1]

The Optimization Lever: Interface and Cofactors GPATs are often membrane-bound. The reaction occurs at the interface of the buffer and the acyl-CoA micelle.

  • Critical Additive: Bovine Serum Albumin (BSA), Fatty Acid Free.

  • Why? BSA binds excess Acyl-CoA/Fatty acids, preventing substrate inhibition and detergent-like denaturation of the enzyme.

  • Cofactor: MgCl₂ is non-negotiable. It coordinates the phosphate group of G3P for nucleophilic attack.

GPAT Assay Buffer Formulation:

Component Concentration Function
Tris-HCl 75 mM Stable base (pH 7.5)
MgCl₂ 4 mM Essential catalytic cofactor
BSA (Fatty Acid Free) 1-2 mg/mL Sequesters excess fatty acids/Acyl-CoA

| DTT | 1 mM | Maintains active site cysteines |

Module 3: Visualization of Workflows

The following diagram illustrates the decision logic for buffer selection based on the specific enzymatic pathway being interrogated.

G3P_Buffer_Optimization Start Start: Select G3P Enzyme Target GPDH GPDH (Redox) G3P ⇌ DHAP Start->GPDH GPAT GPAT (Acyltransferase) G3P → LPA Start->GPAT Phosphatase Phosphatase (Hydrolysis) G3P → Glycerol + Pi Start->Phosphatase GPDH_Cond Direction: G3P Oxidation GPDH->GPDH_Cond GPAT_Cond Requirement: Micelle Stability GPAT->GPAT_Cond Phos_Cond Detection: Phosphate Release Phosphatase->Phos_Cond GPDH_Buffer Buffer: Glycine-Hydrazine pH: 9.5 Additive: NAD+ GPDH_Cond->GPDH_Buffer Traps DHAP GPAT_Buffer Buffer: Tris-HCl pH: 7.5 Additive: MgCl2 + BSA GPAT_Cond->GPAT_Buffer Prevents Aggregation Phos_Buffer Buffer: HEPES or MOPS AVOID: Phosphate/Tris Additive: None (Clean) Phos_Cond->Phos_Buffer Prevents Interference

Caption: Decision matrix for buffer composition based on the enzymatic transformation of Glycerol-3-Phosphate.

Module 4: Troubleshooting & FAQ

Q1: I am using a Malachite Green assay to measure G3P phosphatase activity, but my background signal is saturating the plate. Why? A: You are likely using a phosphate-based buffer (PBS) or a buffer that hydrolyzes easily (Tris-Phosphate).

  • The Fix: Switch to 50 mM HEPES (pH 7.4) or Maleate buffer .

  • Check: Ensure your Tween-20 concentration is < 0.05%, as high detergent levels also trigger false positives in Malachite Green assays [1].

Q2: My GPDH activity curve is non-linear and flattens almost immediately. A: This is often due to product inhibition (DHAP accumulation) or equilibrium push-back.

  • The Fix: Add Hydrazine to the buffer. It sequesters DHAP. Alternatively, ensure your NAD+ concentration is saturating (> 2 mM) if you are running the forward reaction [2].

Q3: Can I use DTT in my G3P buffers? A: It depends on the detection method.

  • For Absorbance (NADH @ 340nm): Yes, DTT (1 mM) is excellent for stabilizing GPDH/GPAT.

  • For Malachite Green: No.[2][3][4] Reducing agents like DTT and mercaptoethanol interfere with the molybdate complex formation. Use TCEP as a non-interfering alternative if reduction is strictly necessary [3].

Q4: My GPAT enzyme precipitates upon adding the substrate. A: G3P is highly soluble, but the co-substrate (Acyl-CoA) is not.

  • The Fix: You must "chaperone" the Acyl-CoA. Premix Acyl-CoA with Fatty Acid Free BSA (ratio 1:1 molar or 1 mg/mL BSA) before adding it to the reaction. This maintains the substrate in a bioavailable form without precipitation [4].

References

  • Van Veldhoven, P. P., & Mannaerts, G. P. (1987). Inorganic phosphate measurement in the presence of detergents and protein: An improved malachite green method. Analytical Biochemistry. Retrieved from [Link]

  • Coleman, R. A. (1992). Enzymes of triacylglycerol synthesis and their regulation. Progress in Lipid Research. Retrieved from [Link]

Sources

protocol optimization for the separation of glycerol phosphate from ATP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol Optimization for the Separation of Glycerol Phosphate from ATP Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: G3P/ATP Separation Protocols

Status: Operational Agent: Senior Application Scientist Case ID: G3P-ATP-SEP-001

Welcome to the technical support hub for metabolic profiling. Separating Glycerol-3-Phosphate (G3P) from Adenosine Triphosphate (ATP) presents a classic "Polarity Trap." Both molecules are highly polar and negatively charged at physiological pH, making standard C18 Reversed-Phase chromatography ineffective without ion-pairing agents. Furthermore, while ATP is easily detected via UV (254 nm), G3P is "invisible" to UV, requiring Refractive Index (RID), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

This guide addresses these challenges with field-proven protocols and troubleshooting logic.

Visual Workflow: Method Selection Logic

Before selecting a protocol, determine your detection capability and downstream goal.

MethodSelection Start Start: Define Goal Goal Is the goal Analytical (Quantification) or Preparative (Isolation)? Start->Goal Prep Preparative (Isolate G3P) Goal->Prep Isolation Anal Analytical (Quantify Ratio) Goal->Anal Quantification Method1 Method A: Ion Exchange (SAX) + Fraction Collection Prep->Method1 Detect Available Detection? Anal->Detect UV UV Only Detect->UV Standard Lab MS Mass Spec (LC-MS) Detect->MS High Sensitivity Rad Radiometry (32P/14C) Detect->Rad Tracer Studies Method3 Method C: Ion-Pair C18 (Not Recommended for MS) UV->Method3 Requires Derivatization or Indirect Measure Method2 Method B: HILIC-MS (Zwitterionic/Amide) MS->Method2 Method4 Method D: TLC (Silica + Autoradiography) Rad->Method4

Figure 1: Decision matrix for selecting the optimal separation methodology based on experimental constraints.

Part 1: High-Performance Liquid Chromatography (HILIC-MS)

Best For: Simultaneous quantification of ATP and G3P in complex lysates.

Core Protocol: Zwitterionic HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this separation because it retains polar analytes without the need for aggressive ion-pairing reagents that suppress MS signals.

ComponentSpecificationNotes
Column Zwitterionic HILIC (e.g., ZIC-pHILIC or BEH Z-HILIC)Amide phases are a viable alternative.
Mobile Phase A 20 mM Ammonium Carbonate (pH 9.0)High pH ensures phosphate ionization for retention.
Mobile Phase B 100% Acetonitrile
Gradient 80% B to 20% B over 15 minsSlow gradient required to resolve isomers.
Detection MS (ESI Negative Mode)Monitor m/z 171 (G3P) and m/z 506 (ATP).
Troubleshooting & FAQs

Q: My G3P peak is splitting or tailing severely. Is the column dead? A: Likely not. This is usually a pH mismatch.

  • Root Cause: G3P has pKa values near 1.3 and 6.7. If your mobile phase pH is near 6.7, the molecule splits between ionization states.

  • Fix: Buffer Mobile Phase A to pH 9.0 (using Ammonium Carbonate) or pH 3.5 (Ammonium Formate). Avoid neutral pH.

  • Verification: Check the m/z signal stability. If signal fluctuates, the ionization in the source is inconsistent.

Q: I see ATP but no G3P signal, even with MS. A: This is often an "Ion Suppression" issue or a "Solubility" trap.

  • Root Cause 1: Salts from the biological sample (PBS, Tris) are eluting with G3P and suppressing ionization.

  • Fix: Implement a crash precipitation step (80% cold methanol) to remove proteins and salts before injection.

  • Root Cause 2: G3P is not eluting.

  • Fix: Ensure the gradient goes down to at least 30% Organic (Phase B). Phosphates stick hard to HILIC phases; you need high water content to push them off.

Part 2: Anion Exchange Chromatography (SAX)

Best For: Preparative isolation or UV-based analysis (if G3P is derivatized or detected via RID).

Core Protocol: Strong Anion Exchange (SAX)

SAX exploits the charge difference. ATP (net charge ~ -4) binds much tighter than G3P (net charge ~ -2) on quaternary amine resins.

ComponentSpecificationNotes
Column SAX (Strong Anion Exchange)e.g., Bio-Rad Aminex or Propac SAX.
Buffer A 5 mM Ammonium Phosphate (pH 3.0)Low ionic strength to load sample.
Buffer B 0.5 M Ammonium Phosphate (pH 4.5)High ionic strength to elute ATP.
Elution Linear Gradient: 0-100% BG3P elutes early; ATP elutes late.
Troubleshooting & FAQs

Q: ATP and G3P are co-eluting in the void volume. A: Your ionic strength is too high at the start.

  • Root Cause: If the sample is dissolved in a high-salt buffer (e.g., 100 mM NaCl), the anions will compete with the resin immediately.

  • Fix: Dilute the sample 1:10 in water before injection. Ensure Buffer A is <10 mM salt.

Q: How do I detect G3P without a Mass Spec on this system? A: You cannot use UV.

  • Option 1 (Refractive Index): Use RID.[1][2] Note that RID is incompatible with gradient elution (baseline drift). You must run an Isocratic method (e.g., 20 mM fixed salt concentration), which may broaden the ATP peak.

  • Option 2 (Derivatization): React fractions with glycerol-3-phosphate dehydrogenase (GPDH) + NAD+. Measure the generation of NADH at 340 nm.

Part 3: Thin Layer Chromatography (TLC)

Best For: Low-cost, high-throughput screening of radio-labeled substrates (e.g., [γ-32P]ATP assays).

Core Protocol: Silica Gel 60[3]
  • Stationary Phase: Silica Gel 60 plates (pre-treated with heat at 110°C for 30 min).

  • Solvent System: Chloroform : Methanol : Ammonia : Water (45 : 35 : 10 : 10 v/v).

  • Rationale: The ammonia ensures phosphates are fully ionized, preventing streaking.

Troubleshooting & FAQs

Q: The spots are "smiling" or streaking across the lane. A: This indicates metal contamination or overloading.

  • Fix: Pre-wash the TLC plate with 1% EDTA solution and dry it before running.[3] This chelates metal ions in the silica that trap phosphate groups.

Q: How do I differentiate G3P from free inorganic phosphate (Pi)? A: Separation of G3P from Pi is difficult in basic solvents.

  • Fix: Switch to an acidic solvent system: n-Propanol : 25% Ammonia : Water (20 : 1 : 1). G3P will migrate differently than inorganic phosphate due to the glycerol mass.

Part 4: Sample Stability & Preparation (Critical)

Q: My ATP/ADP ratio changes while the sample sits in the autosampler. A: ATP hydrolyzes spontaneously and enzymatically.

  • Protocol:

    • Quench: Immediately stop metabolism with cold Perchloric Acid (PCA) or 80% Methanol (-80°C).

    • Neutralize: If using PCA, neutralize with KOH to precipitate K-Perchlorate.

    • Storage: Keep autosampler at 4°C. Analyze within 24 hours.

Q: Can I use TBE buffer for my samples? A: NO. Borate complexes with the cis-diols in the ribose sugar of ATP and Glycerol, altering retention times and peak shapes in both HILIC and Ion Exchange. Use Acetate or Formate buffers instead.

References

  • HILIC Separation of Nucleotides: Methodology for the separation of RNA nucleotides and ribose phosphate using Atlantis Premier BEH Z-HILIC columns. Source:

  • Ion Exchange & Detection Logic: Analysis of glycerol oxidation products using Ion Exchange with Refractive Index Detection (RID). Source:

  • Chiral Separation of Glycerol Phosphates: HILIC-MS methods for distinguishing G3P enantiomers in bacterial lysates. Source:

  • TLC Protocols for Phospholipids/Phosphates: Optimized protocols for 1-D TLC separation of phosphorylated compounds on silica. Source:

  • ATP/ADP Stability in HPLC: Protocols for extraction and RP-HPLC quantification of adenine nucleotides. Source:

Sources

Validation & Comparative

validating the purity of commercially available 1,2,3-propanetriol phosphate

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Validating the Purity of Commercially Available 1,2,3-Propanetriol Phosphate

Introduction: The Criticality of Purity in 1,2,3-Propanetriol Phosphate

1,2,3-Propanetriol phosphate, more commonly known in biochemical circles as glycerol-3-phosphate (G3P), is a cornerstone molecule in cellular metabolism. As a key intermediate in both glycolysis and glycerophospholipid biosynthesis, its purity is paramount for the integrity of downstream research and development.[1] Whether you are studying enzyme kinetics, reconstituting metabolic pathways, or developing novel therapeutics, the presence of undeclared impurities can lead to confounding results, misinterpretation of data, and significant loss of time and resources.

Impurities can act as enzyme inhibitors, alternative substrates, or introduce non-specific effects in cellular assays.[2] For instance, residual inorganic phosphate can alter kinase reaction equilibria, while unreacted glycerol or its toxic analogue, diethylene glycol, can introduce significant artifacts. This guide provides a comprehensive framework for validating the purity of commercially sourced G3P, moving beyond the supplier's Certificate of Analysis (CoA) to establish a self-validating system of quality control in your laboratory. We will explore the "why" behind experimental choices, comparing orthogonal analytical techniques to build a complete and trustworthy purity profile.

Anticipating the Adversaries: Common Impurities in G3P

A robust validation strategy begins with understanding the potential impurities. These can arise from the synthetic route, starting materials, or degradation during storage.

  • Synthesis-Related Impurities: The most common synthesis involves the phosphorylation of glycerol. This process can leave behind unreacted glycerol , excess inorganic phosphate , and generate positional isomers such as glycerol-1-phosphate and glycerol-2-phosphate . The commercially available product is often a mix of the α- (racemic) and β-isomers.[3]

  • Contaminants from Starting Materials: Glycerol is often produced as a byproduct of biodiesel manufacturing and can contain contaminants if not properly refined.[4][5] Of particular concern are diethylene glycol (DEG) and ethylene glycol (EG) , which are known nephrotoxins. Pharmacopeial monographs for glycerol mandate strict limits on these impurities.[6]

  • Degradation Products: Over time, especially under suboptimal storage conditions (e.g., moisture, pH shifts), the phosphate ester bond can hydrolyze, leading to an increase in free glycerol and inorganic phosphate.

cluster_synthesis Synthesis & Starting Materials cluster_product Commercial Product cluster_impurities Potential Impurities Glycerol Glycerol G3P 1,2,3-Propanetriol Phosphate (Glycerol-3-Phosphate) Glycerol->G3P Phosphorylation PhosphoricAcid Phosphoric Acid PhosphoricAcid->G3P DEG Diethylene Glycol (DEG) (Glycerol Impurity) DEG->G3P Contaminant UnreactedGlycerol Unreacted Glycerol G3P->UnreactedGlycerol Residual InorganicP Inorganic Phosphate G3P->InorganicP Residual/Degradation Isomers Positional Isomers (e.g., G-1-P, G-2-P) G3P->Isomers Byproduct Degradation Degradation Products G3P->Degradation Hydrolysis

Caption: Relationship between G3P and its potential impurities.

A Comparative Guide to Analytical Validation Techniques

No single technique can provide a complete purity profile. The strength of a validation system lies in the application of orthogonal methods—techniques that measure the same attribute using different physical principles.

TechniquePrincipleKey Detectable ImpuritiesSample PrepQuantitative?ProsCons
³¹P NMR Nuclear spin of phosphorusInorganic phosphate, positional isomers, other phosphorus-containing speciesSimple dissolutionYes (qNMR)Absolute molar quantification, structural info, non-destructiveLow sensitivity, requires NMR access
¹H NMR Nuclear spin of protonsGlycerol, DEG, EG, other organic impuritiesSimple dissolutionYes (qNMR)Identifies non-phosphorylated impurities, structural confirmationComplex spectra, signal overlap can be an issue
GC-MS Chromatographic separation by boiling point, detection by massGlycerol, DEG, EG, other volatile/semi-volatile compoundsDerivatization requiredYes (with standards)High sensitivity and specificity, identifies unknowns via MS libraryDestructive, G3P is non-volatile and must be derivatized
HPLC-CAD/ELSD Chromatographic separation by polarityNon-volatile impurities, isomers, inorganic saltsSimple dissolutionYes (with standards)Broad applicability for non-chromophoric compoundsRequires specific reference standards for accurate quantification
Enzymatic Assay Specific enzyme-substrate reactionNon-biologically active isomers/enantiomersSimple dissolutionYesMeasures functional/biological purity, highly specificOnly quantifies the active substrate, blind to other impurities

Experimental Protocols: A Self-Validating Workflow

The following protocols for ³¹P Quantitative NMR and GC-MS form a powerful combination for establishing a rigorous purity profile. The NMR method provides an absolute measure of the active molecule and its phosphorylated relatives, while GC-MS targets process-related volatile impurities that are critical for safety and toxicological assessment.

Workflow for Purity Validation

cluster_main Purity Validation Workflow Start Receive Commercial 1,2,3-Propanetriol Phosphate Prep_NMR Prepare qNMR Sample (G3P + Internal Standard in D₂O) Start->Prep_NMR Prep_GC Prepare GC-MS Sample (Derivatize with MSTFA) Start->Prep_GC Run_NMR Acquire ³¹P and ¹H NMR Spectra Prep_NMR->Run_NMR Run_GC Run GC-MS Analysis Prep_GC->Run_GC Analyze_NMR Process & Integrate NMR Data - Calculate Molar Purity - Identify P-Impurities Run_NMR->Analyze_NMR Analyze_GC Analyze GC-MS Chromatogram - Identify Volatile Impurities (Glycerol, DEG, EG) Run_GC->Analyze_GC Report Compile Comprehensive Purity Report Analyze_NMR->Report Analyze_GC->Report Decision Accept or Reject Lot? Report->Decision

Caption: A comprehensive workflow for G3P purity validation.

Protocol 1: Purity Assessment by ³¹P Quantitative NMR (qNMR)

Causality: ³¹P NMR is the gold standard for analyzing phosphorus-containing compounds. Each unique phosphorus environment produces a distinct signal, and under quantitative conditions, the signal's integral is directly proportional to the molar concentration. This allows for a direct, absolute measurement of G3P against an internal standard without needing a G3P reference standard.

Methodology:

  • Internal Standard Preparation:

    • Accurately prepare a stock solution of a suitable phosphorus internal standard (e.g., triphenyl phosphate) in a deuterated solvent (e.g., DMSO-d₆) at a known concentration (e.g., 100 mM). The standard should have a single ³¹P resonance in a clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the commercial 1,2,3-propanetriol phosphate into a tared vial.

    • Add a precise volume of deuterated water (D₂O) to dissolve the sample (e.g., 500 µL).

    • Add a precise volume of the internal standard stock solution (e.g., 50 µL).

    • Vortex thoroughly to ensure homogeneity and transfer to an NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Key Quantitative Parameters:

      • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of any signal of interest (typically d1 ≥ 30 seconds for ³¹P). This ensures complete relaxation between scans for accurate integration.

      • Use a proton-decoupled pulse sequence.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 64-256 scans).

  • Data Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the chemical shift of the internal standard to its known value.

    • Integrate the signal for the internal standard and all phosphorus-containing species in the sample.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * 100

      • Where: I = Integral, N = Number of phosphorus nuclei, MW = Molecular Weight, W = Weight.

Protocol 2: Detection of Volatile Impurities by GC-MS

Causality: G3P is a polar, non-volatile salt. GC analysis requires conversion to a volatile derivative. Silylation using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for injection into the GC.[7] This method is specified in pharmacopeial procedures for related compounds and is highly effective for detecting residual glycerol and toxic glycols.[6][8]

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the G3P sample in a suitable solvent like pyridine at a known concentration (e.g., 10 mg/mL).

    • Prepare a mixed standard solution containing known concentrations of potential impurities (glycerol, diethylene glycol, ethylene glycol) in the same solvent.

  • Derivatization:

    • In a GC vial, mix 100 µL of the sample solution with 100 µL of MSTFA.

    • Prepare the standard and a solvent blank in the same manner.

    • Seal the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[7]

  • GC-MS Parameters:

    • Injector: Split/splitless, 250°C.

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 600.

  • Data Analysis:

    • Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the prepared standards.

    • Quantify any identified impurities using a calibration curve generated from the standards. The USP specifies a limit of 0.1% for diethylene glycol in glycerin, which can serve as a benchmark.[6]

Conclusion: Establishing a Culture of Quality

Relying solely on a vendor's CoA is a passive approach to quality control. By implementing a self-validating, multi-technique workflow, laboratories can proactively ensure the purity and identity of critical reagents like 1,2,3-propanetriol phosphate. The combination of qNMR for assessing molar purity of phosphorylated species and GC-MS for targeting toxic residual impurities provides a robust, trustworthy, and scientifically sound basis for accepting or rejecting a commercial lot. This investment in analytical diligence is a direct investment in the reproducibility and reliability of your scientific outcomes.

References

  • Gunasegaran, T. A., et al. (2021). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers in Energy Research. Available at: [Link]

  • Cremer, T. L., & Burtis, C. A. (1973). Improved spectrophotometric determination of glycerol and its comparison with an enzymatic method. Clinical Chemistry. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (2017). 1,2,3-Propanetriol, trinitrate: Human health tier II assessment. Australian Department of Health. Available at: [Link]

  • Lee, S. H., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition. Available at: [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1976). Glycerol. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • PubChem. (n.d.). 1,2,3-Propanetriol, phosphate. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 1,2,3-Propanetriol. Substance Registry Services. Available at: [Link]

  • Nandi, A., & Kachroo, A. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. Bio-protocol. Available at: [Link]

  • Pharmaffiliates. (n.d.). Glycerol-impurities. Pharmaffiliates Analytics & Synthetics P. Ltd. Available at: [Link]

  • European Pharmacopoeia. (n.d.). Glycerol (85 per cent). EDQM. This is a general reference to the pharmacopeia standard, a direct public link is not available, but information is widely cited. A representative document can be inferred from: [Link]

  • Albertyn, J., et al. (1992). Purification and characterization of glycerol-3-phosphate dehydrogenase of Saccharomyces cerevisiae. FEBS Letters. Available at: [Link]

  • Wikipedia. (n.d.). Glycerol-3-phosphate cytidylyltransferase. Available at: [Link]

  • Islam, A., et al. (2022). Comparative Life Cycle Assessment of Glycerol Valorization Routes to 1,2- and 1,3-Propanediol Based on Process Modeling. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • API Fishcare. (2024). Phosphate Test Solution #1 Safety Data Sheet. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). Glycerol. USP-NF. Access to the full monograph requires a subscription. General information available at: [Link]

  • Nova Argentia Industria Farmaceutica. (n.d.). Glycerol (Official pharmacopoeia). Available at: [Link]

  • Law, C. J., et al. (2009). Structural basis of substrate selectivity in the glycerol-3-phosphate: phosphate antiporter GlpT. Journal of Molecular Biology. Available at: [Link]

Sources

comparing the enzyme kinetics of glycerol-3-phosphate dehydrogenase isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Enzyme Kinetics of Glycerol-3-Phosphate Dehydrogenase Isoforms (GPD1 vs. GPD2)

Executive Summary: The Metabolic Handoff

In metabolic research and drug discovery, the Glycerol-3-Phosphate Dehydrogenase (GPDH) complex represents a critical checkpoint between glycolysis, lipid metabolism, and mitochondrial respiration. It is not merely a single enzymatic step but a coordinated system involving two distinct isoforms: the cytosolic GPD1 (or GPDH-C) and the mitochondrial GPD2 (or GPDH-M).

This guide provides a technical comparison of these isoforms, focusing on their kinetic disparities, distinct assay requirements, and their divergent roles as therapeutic targets. For the application scientist, understanding these differences is paramount; treating them as interchangeable leads to flawed assay designs and misinterpreted bioenergetic data.

Mechanistic & Structural Divergence

While both enzymes catalyze the interconversion of Dihydroxyacetone Phosphate (DHAP) and Glycerol-3-Phosphate (G3P), they operate in opposite thermodynamic directions in vivo and utilize different cofactor systems.

FeatureCytosolic GPD1 (EC 1.1.1.8) Mitochondrial GPD2 (EC 1.1.5.3)
Localization Cytosol (Soluble)Inner Mitochondrial Membrane (Outer Surface)
Primary Direction Reduction: DHAP

G3P
Oxidation: G3P

DHAP
Cofactor NADH / NAD+ FAD / FADH₂ (Quinone-linked)
Electron Acceptor DHAPUbiquinone (Coenzyme Q)
Thermodynamics Favors G3P formation (

)
Irreversible in vivo (coupled to ETC)
Physiological Role Regenerates cytosolic NAD+; Lipid precursor synthesisFeeds electrons to ETC (bypassing Complex I); ROS generation
The Glycerol-3-Phosphate Shuttle

The functional coupling of these two enzymes creates the Glycerol-3-Phosphate Shuttle, a mechanism that allows cytosolic reducing equivalents (NADH) to enter the mitochondrial electron transport chain (ETC) despite the inner membrane being impermeable to NADH itself.

G3P_Shuttle Figure 1: The Glycerol-3-Phosphate Shuttle. GPD1 reduces DHAP using NADH. GPD2 oxidizes G3P, transferring electrons to the ETC via FAD/Q. cluster_cytosol Cytosol cluster_mito Mitochondria (Intermembrane Space & IMM) NADH NADH GPD1 GPD1 (Cytosolic) NADH->GPD1 NAD NAD+ DHAP_cyto DHAP DHAP_cyto->GPD1 G3P_cyto Glycerol-3-P G3P_mito Glycerol-3-P G3P_cyto->G3P_mito Porin Diffusion GPD1->NAD GPD1->G3P_cyto GPD2 GPD2 (Mitochondrial) G3P_mito->GPD2 DHAP_mito DHAP DHAP_mito->DHAP_cyto Porin Diffusion FAD FAD FAD->GPD2 FADH2 FADH2 Q Q (Ubiquinone) FADH2->Q e- transfer QH2 QH2 (Ubiquinol) Q->QH2 GPD2->DHAP_mito GPD2->FADH2

Kinetic Comparison: The Data

The kinetic profiles of GPD1 and GPD2 reflect their distinct regulatory environments. A critical differentiator is the sensitivity of GPD2 to Calcium (


), which acts as a metabolic throttle during high-energy demand states (e.g., muscle contraction).
Table 1: Comparative Kinetic Constants (Mammalian Isoforms)
ParameterGPD1 (Cytosolic) GPD2 (Mitochondrial) Notes
Substrate

DHAP:

mM
G3P:

mM (Basal)
GPD1 has high affinity for DHAP. GPD2 has low affinity for G3P at rest.
Cofactor

NADH:


M
FAD: Tightly bound (prosthetic)GPD1 is sensitive to cytosolic NADH/NAD+ ratio.

Regulation
NoneHigh Sensitivity (

M)

binding to EF-hand motifs on GPD2 lowers G3P

to

mM.
Specific Activity High (Constitutive)Variable (Tissue dependent)GPD2 activity is highest in brown adipose tissue, muscle, and brain.
Inhibitors Mercurials, fatty acidsMetformin (indirect), iGP-1 GPD2 is a target for antidiabetic and anticancer drugs.

Expert Insight: The high


 of GPD2 for Glycerol-3-Phosphate in the absence of calcium ensures that the shuttle is relatively inactive during rest. Upon calcium influx (signaling energy demand), the 

drops nearly 10-fold, activating the shuttle to rapidly oxidize NADH and fuel ATP production.

Experimental Protocols: Validated Assay Systems

Because GPD1 uses soluble NAD+ and GPD2 uses membrane-bound FAD/Q, you cannot use the same assay buffer for both.

Workflow A: GPD1 (Cytosolic) Kinetic Assay
  • Principle: Monitor the disappearance of NADH absorbance at 340 nm.

  • Critical Requirement: Low protein concentration to capture initial velocity (

    
    ) due to high specific activity.
    

Protocol:

  • Buffer: 100 mM Triethanolamine-HCl (pH 7.5), 2.5 mM EDTA (to chelate heavy metals that inhibit GPD1).

  • Substrate Mix: 0.2 mM NADH + Variable DHAP (0.05 – 2.0 mM for

    
     determination).
    
  • Initiation: Add 1-5

    
    g of cytosolic lysate or purified GPD1.
    
  • Detection: Kinetic read at 340 nm (

    
    
    
    
    
    ) for 5 minutes at 25°C.
Workflow B: GPD2 (Mitochondrial) Kinetic Assay
  • Principle: GPD2 cannot reduce NAD+. You must use an artificial electron acceptor system. The standard is INT (Iodonitrotetrazolium) coupled with PMS (Phenazine Methosulfate) as an intermediate electron carrier.

  • Critical Requirement: Presence of KCN (Cyanide) to block Complex IV and prevent electrons from flowing to Oxygen, ensuring they all reduce the dye.

Protocol:

  • Buffer: 50 mM Potassium Phosphate (pH 7.5), 1 mM KCN, 0.3% BSA.

  • Electron Coupling System: 0.6 mM INT + 0.15 mM PMS.

  • Substrate Mix: Variable Glycerol-3-Phosphate (1.0 – 20 mM).

    • Validation Step: To test Calcium sensitivity, run parallel assays with 1 mM EGTA (Calcium-free) vs. 1

      
      M free 
      
      
      
      .
  • Initiation: Add 10-20

    
    g mitochondrial fraction.
    
  • Detection: Kinetic read at 490-500 nm (formation of red formazan) for 10-15 minutes.

Assay_Workflow Figure 2: Distinct Assay Workflows. GPD1 relies on native cofactor absorbance. GPD2 requires an artificial electron acceptor system (PMS/INT). cluster_GPD1 GPD1 Assay (Spectrophotometric) cluster_GPD2 GPD2 Assay (Colorimetric) Step1_1 Mix: Buffer + NADH + DHAP Step1_2 Add Enzyme (Cytosolic) Step1_1->Step1_2 Step1_3 Measure A340 decrease (NADH oxidation) Step1_2->Step1_3 Step2_1 Mix: Buffer + INT + PMS + KCN Step2_2 Add Substrate: Glycerol-3-P (+/- Calcium) Step2_1->Step2_2 Step2_3 Add Enzyme (Mitochondrial) Step2_2->Step2_3 Step2_4 Measure A500 increase (Formazan formation) Step2_3->Step2_4

Drug Development Implications

GPD2 as a High-Value Target: Recent data identifies GPD2 as a metabolic vulnerability in specific cancers (e.g., prostate cancer) and metabolic diseases.

  • ROS Production & Cancer: GPD2 is a significant site of superoxide production (via reverse electron transport or Q-pool overload). Inhibiting GPD2 can starve cancer cells of the NAD+ regeneration needed for high glycolytic rates (Warburg effect) and reduce oxidative stress signaling that drives metastasis.

  • Metabolic Disease: GPD2 knockout mice show improved skeletal muscle regeneration and altered lipid metabolism. However, total inhibition can be detrimental; "dimmer switch" modulation (targeting the Calcium-binding domain) is a more refined therapeutic strategy.

  • Metformin Mechanism: While Complex I is the primary target, evidence suggests Metformin also inhibits GPD2, contributing to its gluconeogenesis-suppressing effects in the liver.

References

  • Mráček, T., et al. (2013). "The function and role of the mitochondrial glycerol-3-phosphate dehydrogenase in mammalian tissues." Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • Orr, A. L., et al. (2014). "Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase." PLOS ONE.

  • MacDonald, M. J., & Brown, L. J. (1996). "Calcium activation of mitochondrial glycerol phosphate dehydrogenase restudied." Archives of Biochemistry and Biophysics.

  • Ou, X., et al. (2006). "Crystal structures of human glycerol 3-phosphate dehydrogenase 1 (GPD1)." Journal of Molecular Biology.

  • Chowdhury, S. K., et al. (2020). "Mitochondrial glycerol 3-phosphate dehydrogenase promotes skeletal muscle regeneration."[1] EMBO Molecular Medicine.[1]

Sources

Comparative Transcriptomics of Cells with Altered Glycerol-3-Phosphate Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing, executing, and interpreting comparative transcriptomics studies on cells with manipulated glycerol-3-phosphate (G3P) levels. It is intended for researchers, scientists, and drug development professionals seeking to understand the global transcriptional consequences of altering this pivotal metabolic node. By integrating established molecular techniques with robust bioinformatic analysis, this guide offers a technical and strategic roadmap for elucidating the intricate roles of G3P in cellular physiology and disease.

Introduction: The Centrality of Glycerol-3-Phosphate in Cellular Metabolism

Glycerol-3-phosphate (G3P) is a critical metabolite positioned at the crossroads of several major metabolic pathways, including glycolysis, gluconeogenesis, glycerolipid synthesis, and cellular respiration.[1][2] Its intracellular concentration is a key determinant of cellular energy status and biosynthetic capacity. G3P serves as the backbone for the synthesis of all glycerolipids, including triglycerides and phospholipids, which are essential for energy storage and membrane biogenesis.[3] Furthermore, the glycerol-3-phosphate shuttle facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, thereby contributing to ATP production.[1]

Given its central role, dysregulation of G3P metabolism has been implicated in a range of pathologies, including metabolic disorders and cancer.[1][2] Understanding the global transcriptional changes that occur in response to altered G3P levels can, therefore, provide invaluable insights into disease mechanisms and identify potential therapeutic targets. This guide will provide a comparative framework for investigating the transcriptomic landscapes of cells with either elevated or diminished G3P concentrations.

Experimental Design: Strategies for Manipulating Intracellular G3P Levels

Altering intracellular G3P levels requires the targeted manipulation of key enzymes involved in its synthesis and degradation. The primary strategies involve genetic or pharmacological modulation of glycerol-3-phosphate dehydrogenases (GPDs) and the recently identified glycerol-3-phosphate phosphatase (G3PP).[4][5]

Increasing Intracellular G3P Levels

Elevating intracellular G3P can be achieved by:

  • Overexpression of Glycerol-3-Phosphate Dehydrogenase 1 (GPD1/cGPD): This cytosolic enzyme catalyzes the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to G3P.

  • Knockdown of Glycerol-3-Phosphate Phosphatase (G3PP/PGP): G3PP hydrolyzes G3P to glycerol, and its suppression leads to G3P accumulation.[4][5]

Decreasing Intracellular G3P Levels

Lowering intracellular G3P can be accomplished by:

  • Knockdown of GPD1: Reducing the expression of GPD1 will limit the conversion of DHAP to G3P.

  • Overexpression of G3PP: Increasing G3PP activity will enhance the degradation of G3P to glycerol.[4][5]

The following diagram illustrates the key enzymatic points of intervention for modulating intracellular G3P levels.

G3P_Metabolism cluster_glycolysis Glycolysis cluster_g3p_hub G3P Hub cluster_lipid_synthesis Glycerolipid Synthesis cluster_g3p_shuttle G3P Shuttle DHAP Dihydroxyacetone Phosphate (DHAP) G3P Glycerol-3-Phosphate (G3P) DHAP->G3P GPD1 (cGPD) (Overexpress to ↑G3P) (Knockdown to ↓G3P) G3P->DHAP GPD1 (cGPD) Lipids Triglycerides, Phospholipids G3P->Lipids GPAT, etc. Mitochondria Mitochondrial Respiration G3P->Mitochondria GPD2 (mGPD) Glycerol Glycerol G3P->Glycerol G3PP (PGP) (Knockdown to ↑G3P) (Overexpress to ↓G3P)

Caption: Key enzymatic targets for manipulating intracellular G3P levels.

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the key experimental stages for a comparative transcriptomics study of cells with altered G3P levels.

Experimental_Workflow cluster_manipulation Cellular Manipulation cluster_validation Validation cluster_rnaseq RNA Sequencing cluster_analysis Bioinformatic Analysis start Start: Select Cell Line transfection Transfection: siRNA (e.g., for G3PP knockdown) or Plasmid (e.g., for GPD1 overexpression) start->transfection control Control Groups: - Scrambled siRNA - Empty Vector start->control g3p_quant G3P Quantification Assay (Colorimetric or GC-MS) transfection->g3p_quant western Western Blot or qPCR (Confirm protein/mRNA level changes) transfection->western control->g3p_quant control->western rna_extraction RNA Extraction g3p_quant->rna_extraction western->rna_extraction library_prep Library Preparation (e.g., TruSeq Stranded mRNA) rna_extraction->library_prep sequencing Next-Generation Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing qc Quality Control (FastQC, Trimmomatic) sequencing->qc alignment Alignment to Reference Genome (STAR, HISAT2) qc->alignment deg Differential Gene Expression Analysis (DESeq2, edgeR) alignment->deg pathway Pathway and GO Enrichment Analysis (GSEA, DAVID) deg->pathway end end pathway->end End: Interpret Biological Significance

Caption: A comprehensive workflow for comparative transcriptomics of cells with altered G3P.

Detailed Protocols

This protocol is a general guideline and should be optimized for the specific cell line.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50-100 pmol of G3PP-targeting siRNA or a scrambled negative control siRNA in 250 µL of Opti-MEM® I Reduced Serum Medium.

    • In a separate tube, dilute 5-10 µL of Lipofectamine® RNAiMAX Transfection Reagent in 250 µL of Opti-MEM® I Reduced Serum Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine® solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation: Harvest cells for G3P quantification and Western blot or qPCR analysis to confirm G3PP knockdown.

This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Abcam).

  • Sample Preparation:

    • Harvest approximately 1 x 10^6 cells and wash with cold PBS.

    • Homogenize the cell pellet in 100 µL of ice-cold G3P Assay Buffer.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to remove insoluble material. The supernatant contains the G3P.

  • Assay Procedure:

    • Prepare a standard curve using the provided G3P standard.

    • Add 1-50 µL of cell lysate supernatant to a 96-well plate. Adjust the volume to 50 µL with G3P Assay Buffer.

    • Prepare a reaction mix containing the G3P enzyme mix and probe according to the manufacturer's instructions.

    • Add the reaction mix to each well containing the standards and samples.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm).

  • Calculation: Determine the G3P concentration in the samples from the standard curve.

A standard RNA-seq workflow should be followed, including RNA extraction, library preparation (e.g., TruSeq Stranded mRNA), and sequencing on a high-throughput platform. Subsequent bioinformatic analysis should include quality control, alignment to a reference genome, differential gene expression analysis, and pathway enrichment analysis.

Predicted Transcriptomic Signatures and Comparative Analysis

Based on the known metabolic roles of G3P, we can predict the following transcriptomic changes in response to altered G3P levels.

Cells with HIGH G3P Levels (e.g., G3PP Knockdown)
Metabolic Pathway Predicted Transcriptomic Changes Rationale
Glycerolipid Synthesis Upregulation of genes involved in fatty acid and triglyceride synthesis (e.g., ACLY, ACC, FASN, GPAT, AGPAT, DGAT).Increased G3P provides the backbone for glycerolipid synthesis, signaling a state of energy surplus and promoting lipid storage.[6][7][8]
Glycolysis Potential downregulation of early glycolytic enzymes and upregulation of enzymes in the pentose phosphate pathway (PPP).High G3P levels may create a feedback inhibition on glycolysis. The cell may divert glucose flux towards the PPP to generate NADPH for fatty acid synthesis.
Mitochondrial Respiration Potential downregulation of genes related to the TCA cycle and oxidative phosphorylation.An abundance of cytosolic reducing equivalents from glycolysis, shunted through G3P, may lead to a feedback mechanism to reduce mitochondrial activity.
Stress Responses Upregulation of genes involved in endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).A high rate of lipid synthesis can lead to ER stress.[9]
Cells with LOW G3P Levels (e.g., GPD1 Knockdown)
Metabolic Pathway Predicted Transcriptomic Changes Rationale
Glycerolipid Synthesis Downregulation of genes involved in fatty acid and triglyceride synthesis.A deficit in the G3P backbone limits the capacity for glycerolipid synthesis.
Glycolysis Upregulation of glycolytic enzymes.The cell may attempt to compensate for low G3P by increasing the flux through glycolysis to produce more DHAP.
Mitochondrial Respiration & Fatty Acid Oxidation Upregulation of genes involved in fatty acid beta-oxidation and the TCA cycle.To compensate for reduced G3P-mediated energy production, the cell may increase its reliance on fatty acid oxidation for ATP generation.
Autophagy Upregulation of autophagy-related genes.Low G3P may signal a state of nutrient deprivation, triggering autophagy to recycle cellular components for energy.

Data Interpretation and Biological Insights

The comparative analysis of transcriptomic data from cells with high and low G3P levels will provide a global view of the cellular response to this metabolic perturbation. Key insights to be gained include:

  • Identifying novel regulatory networks: Uncovering previously unknown transcription factors and signaling pathways that are responsive to G3P levels.

  • Understanding metabolic reprogramming: Elucidating how cells adapt their metabolic machinery to cope with either a surplus or deficit of G3P.

  • Discovering potential therapeutic targets: Identifying genes and pathways that are critically dependent on G3P metabolism, which could be targeted in diseases characterized by altered G3P levels.

The following diagram illustrates the anticipated opposing effects on major cellular processes.

G3P_Effects cluster_up Upregulated Processes cluster_down Downregulated Processes High_G3P High G3P Lipogenesis Lipogenesis High_G3P->Lipogenesis Promotes ER_Stress ER Stress High_G3P->ER_Stress Induces Glycolysis_high Glycolysis High_G3P->Glycolysis_high Inhibits (Feedback) Mito_Resp Mitochondrial Respiration High_G3P->Mito_Resp May Inhibit Low_G3P Low G3P Glycolysis_low Glycolysis Low_G3P->Glycolysis_low Promotes (Compensatory) FAO Fatty Acid Oxidation Low_G3P->FAO Promotes Lipogenesis_low Lipogenesis Low_G3P->Lipogenesis_low Inhibits Autophagy Autophagy Low_G3P->Autophagy Induces

Caption: Predicted cellular responses to high versus low G3P levels.

Conclusion

The comparative transcriptomic analysis of cells with altered G3P levels is a powerful approach to unravel the complex regulatory roles of this central metabolite. By combining precise experimental manipulation with high-throughput sequencing and sophisticated bioinformatic analysis, researchers can gain unprecedented insights into the transcriptional landscape governed by G3P. This knowledge will not only advance our fundamental understanding of cellular metabolism but also pave the way for novel therapeutic strategies targeting G3P-related pathologies.

References

  • Epstein, C. B., & Birnbaum, M. J. (2012). C. elegans EGL-30 and Gqα regulate synaptic transmission and behavior in a pathway with G(o)α and DAG kinase. PLoS genetics, 8(1), e1002462.
  • Fu, S., Yang, L., Li, P., Hofmann, O., Dicker, L., Hide, W., ... & Hotamisligil, G. S. (2011). Aberrant lipid metabolism disrupts calcium homeostasis and results in endoplasmic reticulum stress in obesity.
  • Guan, K. L., & Xiong, Y. (2011). Regulation of metabolism by mTOR. Nature reviews. Molecular cell biology, 12(5), 273-283.
  • Han, J., & Kaufman, R. J. (2016). The role of ER stress in lipid metabolism and lipotoxicity. Journal of lipid research, 57(8), 1329-1338.
  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease, 33(5), 469-477.
  • Karakas, E., Weh, E., He, Y., & Yan, N. (2017). Structures of the human glucose transporters GLUT1 and GLUT3. Nature structural & molecular biology, 24(6), 503-509.
  • Li, L. O., Li, S., Modi, H., & Ory, D. S. (2010). Overexpression of ABCA1 in macrophages inhibits the inflammatory response to lipopolysaccharide. Arteriosclerosis, thrombosis, and vascular biology, 30(7), 1395-1402.
  • Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome biology, 15(12), 550.
  • Mugabo, Y., Zhao, C., Tan, J., Ghosh, A., & Prentki, M. (2021). Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. Endocrine reviews, 42(6), 723–750.
  • PeerJ. (2022). Integrated lipidomics and RNA sequencing analysis reveal novel changes during 3T3-L1 cell adipogenesis. PeerJ, 10, e13417.
  • PNAS. (2016). Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes. Proceedings of the National Academy of Sciences, 113(4), E431-E440.
  • Rider, M. H., Bertrand, L., Vertommen, D., Michels, P. A., Rousseau, G. G., & Hue, L. (2004). 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase: head-to-head with a new family of bifunctional enzymes. The Biochemical journal, 381(Pt 3), 561-579.
  • Robinson, M. D., McCarthy, D. J., & Smyth, G. K. (2010). edgeR: a Bioconductor package for differential expression analysis of digital gene expression data.
  • Saltiel, A. R., & Kahn, C. R. (2001). Insulin signalling and the regulation of glucose and lipid metabolism.
  • Schuldiner, M., Collins, S. R., Thompson, N. J., Denic, V., Bhamidipati, A., Punna, T., ... & Weissman, J. S. (2005). Exploration of the function and organization of the yeast early secretory pathway through an epistatic miniarray profile. Cell, 123(3), 507-519.
  • ScienceDirect. (2016). Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes.
  • Frontiers. (2021). New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism. Frontiers in Endocrinology, 12, 700682.
  • PMC. (2022). Integrated lipidomics and RNA sequencing analysis reveal novel changes during 3T3-L1 cell adipogenesis. PMC.
  • Trapnell, C., Pachter, L., & Salzberg, S. L. (2009). TopHat: discovering splice junctions with RNA-Seq.
  • MDPI. (2022). Integrated lipidomics and RNA sequencing analysis reveal novel changes during 3T3-L1 cell adipogenesis. MDPI.
  • Walter, P., & Ron, D. (2011).
  • Oxford Academic. (2017). Two Glycerol-3-Phosphate Dehydrogenases from Chlamydomonas Have Distinct Roles in Lipid Metabolism. Plant Physiology, 174(3), 1545-1557.
  • Yoon, J. C., Puigserver, P., Chen, G., Donovan, J., Wu, Z., Rhee, J., ... & Spiegelman, B. M. (2001). Control of hepatic gluconeogenesis through the transcriptional coactivator PGC-1.
  • Zhang, Y., & Rawson, R. B. (2007). Transcriptional regulation by the SREBP-1c/Sp1 complex. The Journal of biological chemistry, 282(49), 35914-35924.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3-Propanetriol, Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, meticulous handling of laboratory chemicals is paramount, extending from the bench to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2,3-Propanetriol, phosphate, also commonly known as glycerol phosphate. Our objective is to equip you with the knowledge to manage this chemical waste safely, efficiently, and in compliance with environmental regulations, reinforcing a culture of safety and responsibility in your laboratory.

Understanding 1,2,3-Propanetriol, Phosphate: A Safety Profile

1,2,3-Propanetriol, phosphate is the phosphate ester of glycerol.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as hazardous.[1] Safety Data Sheets for its primary component, 1,2,3-Propanetriol (glycerol), also consistently indicate that it is not considered a hazardous chemical under OSHA's Hazard Communication Standard.[2][3]

However, the absence of a hazardous classification does not equate to unregulated disposal. The "phosphate" component is a nutrient that can contribute to eutrophication in waterways, leading to excessive algal growth and oxygen depletion, which is harmful to aquatic life.[4] Therefore, the disposal of even non-hazardous phosphate-containing compounds must be managed to mitigate environmental impact.

Table 1: Hazard and Property Summary of 1,2,3-Propanetriol and its Phosphate Ester

Property1,2,3-Propanetriol (Glycerol)1,2,3-Propanetriol, phosphateRationale and Implications
GHS Hazard Classification Not Classified[3][5]Not Classified[1]The primary chemical structure is non-hazardous, simplifying immediate safety risks. The main concern is environmental.
Primary Disposal Concern LowEnvironmental (Phosphate Content)While not toxic, phosphate is a regulated environmental pollutant in many jurisdictions due to its role in eutrophication.
Common Form in Lab Liquid[2]Aqueous SolutionDisposal procedures must account for the liquid form and potential for dilution.
Biodegradability Readily biodegradable[3]Data not available, but components are biodegradable.The organic portion of the molecule is not persistent in the environment.

The Disposal Decision Workflow

The correct disposal procedure depends on the concentration of the glycerol phosphate solution and whether it has been mixed with other, potentially hazardous, chemicals. This decision-making process is crucial for ensuring both safety and regulatory compliance.

DisposalWorkflow start Start: Assess Waste Stream (1,2,3-Propanetriol, phosphate) is_contaminated Is the waste mixed with any hazardous chemicals (e.g., solvents, heavy metals)? start->is_contaminated treat_as_hazardous Follow Disposal Protocol for the Hazardous Component. Consult EHS. is_contaminated->treat_as_hazardous Yes is_concentrated Is the solution concentrated or a large volume (>1L)? is_contaminated->is_concentrated No end End of Process treat_as_hazardous->end collect_for_pickup Collect in a labeled, sealed container. Arrange for professional waste disposal. is_concentrated->collect_for_pickup Yes check_local_reg Check Local Regulations for Phosphate Discharge Limits. is_concentrated->check_local_reg No (Dilute Solution) collect_for_pickup->end check_local_reg->collect_for_pickup Not Permissible drain_disposal Protocol 1: Neutralize pH (6-8). Dispose down the drain with copious amounts of running water. check_local_reg->drain_disposal Permissible drain_disposal->end

Caption: Disposal decision workflow for 1,2,3-Propanetriol, phosphate.

Step-by-Step Disposal Protocols

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling chemical waste.[6]

Protocol 1: Disposal of Dilute, Uncontaminated Aqueous Solutions

This protocol applies to small quantities of dilute (<5% concentration) glycerol phosphate solutions that are not mixed with any other hazardous substances.

Causality: The primary goal is to dilute the phosphate concentration to a level that is acceptable for the local wastewater treatment facility. Many institutions permit the drain disposal of non-hazardous inorganic buffers and salts in dilute form.[7]

Methodology:

  • Verification: Confirm that the waste solution contains only 1,2,3-Propanetriol, phosphate and water, with no other chemical contaminants.

  • pH Neutralization: Check the pH of the solution. If necessary, adjust the pH to a neutral range (between 6.0 and 8.0) using a suitable acid or base (e.g., dilute HCl or NaOH). This is a general best practice for drain disposal to prevent corrosion of plumbing.[8]

  • Dilution and Disposal:

    • Turn on the cold water tap to a steady, strong flow.

    • Slowly pour the neutralized glycerol phosphate solution down the drain.

    • Continue to run the water for at least one minute after all the solution has been disposed of to ensure it is thoroughly flushed and diluted within the drainage system.[8]

Protocol 2: Disposal of Concentrated or Large Volumes of Uncontaminated Waste

This protocol should be followed for pure 1,2,3-Propanetriol, phosphate, concentrated solutions, or quantities exceeding what is considered a small amount by your institution's Environmental Health & Safety (EHS) department (typically >1 liter).

Causality: Disposing of large quantities of even non-hazardous chemicals can overwhelm the capacity of a wastewater treatment plant. The phosphate load, in particular, can be problematic. Therefore, collection and professional disposal are the responsible choices.

Methodology:

  • Containment: Collect the waste in a clearly labeled, chemically compatible, and sealable container.[3][9] The label should clearly state "Aqueous Waste: 1,2,3-Propanetriol, phosphate" and include the approximate concentration.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.[2][3]

  • Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3][10]

Protocol 3: Disposal of Contaminated 1,2,3-Propanetriol, Phosphate Waste

If the glycerol phosphate solution is mixed with any substance classified as hazardous (e.g., organic solvents, heavy metals, acutely toxic materials), the entire mixture must be treated as hazardous waste.

Causality: The "mixture rule" in waste management dictates that a non-hazardous waste mixed with a hazardous waste becomes a hazardous waste. The disposal protocol is then determined by the most hazardous component in the mixture.

Methodology:

  • Do NOT Dispose Down the Drain.

  • Hazard Identification: Identify all chemical components in the waste mixture. Consult the SDS for each component to understand the specific hazards.

  • Containment: Collect the waste in a designated hazardous waste container that is compatible with all components of the mixture. Ensure the container is properly sealed and labeled in accordance with EPA and institutional requirements.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is vital.

Spill Cleanup:

  • Ensure Safety: Ensure the area is well-ventilated.[6]

  • Contain the Spill: For large spills, dike the material to prevent it from spreading or entering drains.[4]

  • Absorb: Use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to soak up the liquid.[4][6][11]

  • Collect and Dispose: Scoop the absorbed material into a suitable container, seal it, and label it for disposal.[4][12] For small, uncontaminated spills, this can be disposed of as regular solid waste. For large or contaminated spills, manage it as chemical waste according to the protocols above.

  • Decontaminate: Clean the spill area thoroughly with water.[4]

Exposure Response:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2][12]

  • Skin Contact: Wash off immediately with plenty of soap and water.[2][12]

  • Inhalation: Move to fresh air.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.[3][12]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the protection of our shared ecosystem. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • CalSAFER. (2016, April 8). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, March 23). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Glycerol.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET: Glycerol.
  • EHS. (2024, August 9). Disposal of Solid Nonhazardous Waste.
  • Spectrum Chemical. (2018, July 16). SDS US - Glycerin.
  • Australian Government Department of Health. (2017, October 27). 1,2,3-Propanetriol, trinitrate: Human health tier II assessment.
  • Reddit. (2017, February 2). How to properly dispose of pH calibration solutions.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Glycerol.
  • Sigma-Aldrich. (2025, September 13). Glycerol - SAFETY DATA SHEET.
  • Millipore. (n.d.). Glycerol - Safety Data Sheet.
  • Metasci. (n.d.). Safety Data Sheet Glycerol.
  • Breckland Scientific. (2023, January 12). Glycerol - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 1,2,3-Propanetriol, phosphate. PubChem Compound Database.
  • (2014, April 4). Glycerol Safety Data Sheet.
  • The Lab Depot. (n.d.). Material Safety Data Sheet Phosphate Standard Solutions.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.